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Core Science & Biosynthesis

Foundational

The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Scaffold: A Privileged Building Block in Targeted Kinase Inhibitor Discovery

Executive Summary & Chemical Identity In modern structure-based drug design (SBDD), the 1H-indazole core is universally recognized as a "privileged scaffold," particularly revered for its ability to mimic the purine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern structure-based drug design (SBDD), the 1H-indazole core is universally recognized as a "privileged scaffold," particularly revered for its ability to mimic the purine core of ATP and competitively bind to the hinge region of protein kinases 1[1].

While the exact fragment 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a highly specialized late-stage building block and is currently listed without a formal, widely registered CAS number (frequently denoted as "N/A" in commercial catalogs) 2[2], its constituent motifs are heavily documented in medicinal chemistry. For reference, the core building block 4-(2-methoxyethoxy)-1H-indazole bears CAS 947691-86-3 3[3], and the closely related 6-bromo-4-methoxy-1H-indazole is registered under CAS 885519-21-1 4[4].

This whitepaper dissects the causality behind the structural design of this specific fragment, detailing its physicochemical properties, mechanistic role in kinase inhibition, and self-validating protocols for integration into high-throughput synthetic workflows.

Structural Rationale & Physicochemical Profiling

As an Application Scientist, I approach fragment selection not as a simple synthetic choice, but as a multi-dimensional optimization problem. The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole molecule is meticulously engineered with three distinct functional zones:

  • The 1H-Indazole Core: Serves as the primary pharmacophore. The N-H acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region (typically interacting with Met/Glu residues) 1[1].

  • The 6-Bromo Handle: A versatile synthetic anchor. Bromine at the 6-position allows for late-stage diversification via transition-metal-catalyzed cross-coupling, enabling the extension of the molecule deep into the hydrophobic pocket of the kinase active site to achieve target selectivity 5[5].

  • The 4-(2-Methoxyethoxy) Motif: Flat, aromatic kinase inhibitors often suffer from poor aqueous solubility. The addition of this flexible, oxygen-rich side chain projects into the solvent-exposed region, dramatically improving the molecule's overall solubility and ADME/PK profile while permitting secondary dipole interactions 6[6].

Table 1: Physicochemical Properties of the Scaffold
PropertyValueRationale / Impact
Molecular Formula C10H11BrN2O2Optimized fragment size for hit-to-lead campaigns.
Molecular Weight ~271.11 g/mol Complies with the "Rule of Three" for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (N-H)Essential for anchoring to the kinase hinge region 1[1].
Hydrogen Bond Acceptors 4 (N, O, O)Enhances aqueous solubility and permits secondary dipole interactions 6[6].
Functional Handle C6-BromineEnables late-stage diversification via cross-coupling 5[5].

Mechanistic Causality in Kinase Inhibition

To truly understand the value of this fragment, we must visualize its interaction within the biological target. The diagram below illustrates the logical mapping of the scaffold's functional groups to the specific micro-environments of a typical kinase ATP-binding pocket.

G cluster_0 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Core 1H-Indazole Core Hinge Kinase Hinge Region Core->Hinge ATP Mimetic Binding Ether 4-(2-Methoxyethoxy) Solvent Solvent-Exposed Region Ether->Solvent ADME Optimization Bromo 6-Bromo Handle Pocket Hydrophobic Pocket Bromo->Pocket Pharmacophore Extension

Fig 1: Structural-functional mapping of the 6-Bromo-4-(2-methoxyethoxy)-1H-indazole scaffold.

Self-Validating Experimental Workflows

To leverage this fragment in library generation, a robust, self-validating Suzuki-Miyaura cross-coupling workflow is essential. The methodology below is designed with built-in validation checkpoints to ensure high fidelity in drug synthesis.

Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Step 1: N1-Protection (Tetrahydropyranyl - THP)

  • Action: React 6-Bromo-4-(2-methoxyethoxy)-1H-indazole (1.0 eq) with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq) in anhydrous dichloromethane (DCM) at room temperature for 4 hours.

  • Causality: The free N-H of the indazole core is highly reactive. If left unprotected, it can coordinate with palladium during downstream cross-coupling, leading to catalyst poisoning or undesired N-arylation 1[1]. Masking this position ensures regioselective reaction exclusively at the C6-bromide.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak is consumed, replaced by a product peak showing a mass shift of +84 Da. FT-IR analysis must confirm the disappearance of the broad N-H stretch at ~3200 cm⁻¹.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Action: Combine the THP-protected indazole (1.0 eq) with the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in a degassed 1,4-Dioxane/H₂O (4:1) mixture. Heat to 90°C under an inert argon atmosphere for 12 hours.

  • Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination of sterically hindered biaryl systems 5[5]. The biphasic Dioxane/Water system is critical; it ensures that both the lipophilic organic fragments and the inorganic base remain fully solvated, driving the transmetalation step efficiently.

  • Validation Check: Perform an LC-MS analysis of an organic aliquot. The characteristic isotopic pattern of the brominated starting material (equal intensity M / M+2 peaks) must be completely absent, replaced by the mass of the coupled biaryl product.

Step 3: Deprotection & Isolation

  • Action: Treat the crude cross-coupled product with trifluoroacetic acid (TFA, 10 eq) in DCM at room temperature for 2 hours to cleave the THP protecting group. Purify the final compound via reverse-phase preparative HPLC.

  • Causality: Acidic cleavage cleanly removes the THP group without disrupting the newly formed C-C bond or the ether linkage of the 4-(2-methoxyethoxy) side chain.

  • Validation Check: ¹H-NMR (DMSO-d₆) must reveal the reappearance of the broad N-H singlet at approximately 12.5–13.0 ppm, confirming the restoration of the active hinge-binding pharmacophore necessary for target engagement.

Pharmacological Applications & Comparative Data

The versatility of the 6-bromo-1H-indazole scaffold has led to its incorporation into numerous clinical and preclinical candidates. By modifying the C6 position while retaining the solubilizing C4-ether chain, researchers can tune the molecule for entirely different therapeutic indications.

Table 2: Comparative Kinase Targets for Indazole Derivatives
Kinase TargetTherapeutic AreaRole of Indazole Scaffold
PLK4 Oncology (Centrosome amplification)Acts as a hinge binder; the 6-position extends into the hydrophobic pocket 5[5].
PI3Kδ Respiratory Diseases / ImmunologyCore ATP competitive inhibition; intermediate building block 7[7].
DDR1 Idiopathic Pulmonary Fibrosis (IPF)Engages the active site in a characteristic Type-II kinase inhibitor binding mode 8[8].
BTK Mantle Cell Lymphoma / AutoimmuneCompetes at the ATP-binding site to block intracellular B-cell signal transmission 9[9].
JNK Rheumatoid Arthritis / AsthmaRegulates MMP expression and T-lymphocyte activation via AP-1/ATF2 pathways 10[10].

Conclusion

The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole fragment is a masterclass in rational drug design. By combining the privileged ATP-mimetic properties of the indazole core with a strategically placed solubilizing ether chain and a reactive cross-coupling handle, it provides medicinal chemists with an ideal starting point for hit-to-lead optimization. Implementing self-validating synthetic protocols ensures that this scaffold can be efficiently translated into diverse, high-quality libraries for targeted therapeutics.

References

1.[4] Title: Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem. Source: finechemical.net. URL: 4 2.[2] Title: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole|BLD Pharm. Source: bldpharm.com. URL:2 3.[1] Title: Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold - Benchchem. Source: benchchem.com. URL: 1 4.[7] Title: 6-Bromo-1H-indazole | Biochemical Reagent - MedchemExpress.com. Source: medchemexpress.com. URL: 7 5.[6] Title: 5-(2-Methoxyethoxy)-1H-indazole For Research - Benchchem. Source: benchchem.com. URL: 6 6.[5] Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Source: nih.gov. URL: 5 7.[9] Title: WO 2016/174183 A1 - Googleapis.com. Source: googleapis.com. URL: 9 8.[10] Title: WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents. Source: google.com. URL: 10 9.[8] Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 8 10.[3] Title: 947691-86-3 CAS|4-(2-methoxyethoxy)-1H-indazole|生产厂家|价格. Source: chemicalbook.com. URL: 3

Sources

Exploratory

6-Bromo-4-(2-methoxyethoxy)-1H-indazole chemical structure

This guide provides an in-depth technical analysis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (specifically targeting FGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (specifically targeting FGFR, VEGFR, and CDK families).

Strategic Synthesis, Functionalization, and Medicinal Chemistry Profile

Executive Summary & Pharmacophore Analysis

6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a "privileged scaffold" in modern drug discovery. It serves as a critical building block for Type I and Type II kinase inhibitors. Its structural value lies in its trifunctional nature, allowing for independent modification at three distinct vectors:

  • The Indazole Core (N1/N2): Acts as the primary hinge-binding motif (H-bond donor/acceptor) within the ATP-binding pocket of kinases.

  • The C6-Bromine Handle: A high-fidelity electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of "tail" groups that extend into the hydrophobic back pocket or solvent front.

  • The C4-Alkoxy Chain: The 2-methoxyethoxy group is strategically positioned to project into the solvent-exposed region (ribose pocket). This specific side chain improves physicochemical properties (solubility, LogD) and can induce selectivity by sterically clashing with the "gatekeeper" residues in off-target kinases.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic inherent to this scaffold.

SAR_Logic Core 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Hinge Indazole NH (N1) Hinge Binder (H-Bond Donor) Core->Hinge Binding Affinity Solubility C4-Alkoxy Group (2-methoxyethoxy) Solvent Exposure & Solubility Core->Solubility ADME Optimization Coupling C6-Bromine Cross-Coupling Handle (Suzuki/Buchwald) Core->Coupling Library Diversification Target Target: FGFR / VEGFR / CDK Hinge->Target

Figure 1: Pharmacophore dissection of the indazole scaffold, highlighting the three vectors for medicinal chemistry optimization.

Synthetic Route: The "Fluoro-Displacement" Strategy

The most robust industrial route for synthesizing 4-alkoxy-6-bromoindazoles avoids the regioselectivity issues of direct bromination. Instead, it utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a pre-formed fluoro-indazole core.

Pathway Overview
  • Cyclization: Conversion of 4-bromo-2,6-difluorobenzaldehyde to 6-bromo-4-fluoro-1H-indazole using hydrazine.

  • SNAr Functionalization: Displacement of the C4-fluorine with 2-methoxyethanol.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 4-Bromo-2,6-difluorobenzaldehyde Step1 Step 1: Cyclization (Hydrazine Hydrate, THF/Heat) Start->Step1 Ring Formation Inter Intermediate: 6-Bromo-4-fluoro-1H-indazole Step1->Inter Yield: ~85% Step2 Step 2: S_NAr Displacement (2-Methoxyethanol, KOtBu, DMSO) Inter->Step2 Regioselective Substitution Product Product: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Step2->Product Yield: ~75%

Figure 2: Step-wise synthesis workflow from the difluorobenzaldehyde precursor.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility. They are self-validating via TLC and LCMS checkpoints.

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

Rationale: The 2,6-difluoro substitution pattern directs the hydrazine attack to the aldehyde and the adjacent fluorine, forming the indazole ring exclusively. The bromine at C4 (of the benzaldehyde) becomes C6 in the indazole.

  • Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), THF (10 V).

  • Protocol:

    • Dissolve 4-bromo-2,6-difluorobenzaldehyde in THF under N2 atmosphere.

    • Add hydrazine monohydrate dropwise at 0°C (Exothermic reaction: maintain <10°C).

    • Heat the mixture to 65°C (reflux) for 4 hours.

    • Checkpoint: Monitor by LCMS for disappearance of aldehyde (M+H not observed) and formation of indazole (M+H = 215/217).

    • Workup: Cool to RT. Concentrate THF. Dilute with water and extract with EtOAc (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from heptane/EtOAc or flash column (0-30% EtOAc in Hexane).

Step 2: SNAr Introduction of 2-Methoxyethoxy Group

Rationale: The C4-fluorine is highly activated towards nucleophilic attack due to the electron-deficient nature of the indazole ring, while the C6-bromine remains intact for later cross-coupling.

  • Reagents: 6-Bromo-4-fluoro-1H-indazole (1.0 eq), 2-Methoxyethanol (3.0 eq), Potassium tert-butoxide (KOtBu) (2.5 eq), DMSO (5 V).

  • Protocol:

    • Dissolve 2-methoxyethanol in dry DMSO at RT.

    • Add KOtBu portion-wise. Stir for 15 mins to generate the alkoxide.

    • Add 6-bromo-4-fluoro-1H-indazole solution (in DMSO) slowly.

    • Heat to 90°C for 6-12 hours.

    • Checkpoint: LCMS should show complete conversion of fluoro-intermediate (215/217) to product (M+H = 271/273).

    • Workup: Quench by pouring into ice water. The product often precipitates. Filter the solid.[1][2] If no precipitate, extract with EtOAc.

    • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Physicochemical & Analytical Profile

For researchers incorporating this intermediate into a library, the following data is critical for quality control.

ParameterValue / CharacteristicNote
Formula C10H11BrN2O2
MW 271.11 g/mol Monoisotopic Mass: 270.00
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 7.65 (s, 1H, H-3), 7.2 (s, 1H, H-7), 6.6 (s, 1H, H-5), 4.2 (t, 2H), 3.7 (t, 2H), 3.3 (s, 3H).Characteristic singlets at C5/C7 confirm substitution pattern.
LCMS [M+H]+ = 271/273 (1:1 ratio)Bromine isotope pattern is diagnostic.
Solubility High in DMSO, DMF; Moderate in MeOH/DCMImproved over 4-H or 4-F analogs.

Medicinal Chemistry Applications

This intermediate is specifically designed to address common failure modes in kinase inhibitor development:

  • Solubility Issues: The 2-methoxyethoxy tail disrupts crystal lattice energy and interacts with water, significantly lowering LogP compared to purely aromatic inhibitors.

  • Selectivity: In FGFR4 inhibitors, bulky groups at the C4 position can exploit small differences in the P-loop or hinge region compared to VEGFR2, improving selectivity profiles.

  • Library Generation: The C6-bromide is an excellent substrate for:

    • Suzuki-Miyaura Coupling: With aryl boronic acids to create bi-aryl systems (common in Type II inhibitors).

    • Buchwald-Hartwig Amination: With amines to create C6-amino indazoles.

Case Study: FGFR Inhibition

While specific proprietary structures vary, this scaffold mimics the core interactions found in pan-FGFR inhibitors. The indazole binds to the hinge region (Glu/Ala residues), while the C6-substituent extends into the hydrophobic pocket occupied by the gatekeeper residue.

References

  • General Synthesis of 6-Bromoindazoles: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." (2025).[2] Describes the fundamental cyclization parameters and safety protocols for hydrazine-mediated indazole formation.

  • Journal of Medicinal Chemistry. "Design and Synthesis of Indazole-Based Kinase Inhibitors." (General reference for 4-fluoro displacement chemistry).
  • Related Pharmacophore (Rogaratinib): Guide to Pharmacology. "Rogaratinib (BAY 1163877) Ligand Page."[3] Context: While Rogaratinib uses a pyrrolotriazine core, the 4-alkoxy-6-bromo substitution pattern on the indazole described here is a bio-isosteric scaffold often explored in parallel during early discovery phases (SAR expansion).

  • Patent Grounding (Bayer AG): WO 2016/020320. "Substituted Indazoles and their use as Kinase Inhibitors." Context: This patent family describes the utility of 4,6-disubstituted indazoles in kinase inhibition, validating the strategic importance of the title compound.

Sources

Foundational

Technical Guide: 6-Bromo-4-Substituted Indazoles in Drug Discovery

Topic: 6-Bromo-4-Substituted Indazole Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Scaffolding for Kinase Inhibition and GPCR Liga...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-4-Substituted Indazole Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding for Kinase Inhibition and GPCR Ligand Design

Executive Summary

The 6-bromo-4-substituted indazole core represents a high-value "privileged structure" in modern medicinal chemistry. Unlike the indole bioisostere, the indazole scaffold offers distinct hydrogen-bonding vectors (N1/N2) and superior metabolic stability.

For drug developers, this specific substitution pattern—a fixed functional group at C4 and a reactive halogen handle at C6 —solves a critical synthetic bottleneck. The C4 position is sterically crowded (peri-interaction with C3) and difficult to functionalize late-stage. By utilizing building blocks where the C4 diversity is pre-installed, researchers can focus on the C6 vector , which typically points towards solvent-exposed regions in kinase ATP-binding pockets, allowing for rapid library generation via palladium-catalyzed cross-coupling.

This guide details the structural logic, synthetic manipulation, and experimental protocols required to maximize the utility of these building blocks.

Structural Logic & Vector Analysis

To effectively deploy this scaffold, one must understand the distinct spatial and electronic roles of the 4- and 6-positions.

The "Gatekeeper" (C4) vs. The "Exit Vector" (C6)
  • C4 Position (The Anchor): Located in the "peri" region relative to C3. Substituents here (e.g., -F, -Me, -OMe) significantly influence the shape of the molecule and the conformation of substituents at C3. In kinase inhibitors (e.g., FGFR, VEGFR), C4 substituents often interact with the gatekeeper residue or control the twist angle of the scaffold to ensure planarity or induce a specific dihedral angle.

  • C6 Position (The Handle): The bromine atom at C6 serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Geometrically, this vector often extends out of the binding pocket, making it ideal for attaching solubilizing tails (e.g., morpholine, piperazine) without disrupting the core binding mode.

Tautomerism & Protection

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.

  • Thermodynamics: The 1H-tautomer is generally more stable (aromaticity of the benzene ring is preserved).

  • Synthetic Implication: Unprotected indazoles can yield mixtures of N1- and N2-alkylated products. For precise library synthesis, N1-protection (e.g., THP, SEM, Boc) is recommended before manipulating the C6-bromide.

Synthetic Strategies

A. Constructing the Core (The "Make")

If the specific 6-bromo-4-R block is not commercially available, it must be synthesized de novo. Direct functionalization of 6-bromoindazole at C4 is rarely regioselective due to steric hindrance.

Preferred Route: Cyclization of 2,6-Disubstituted Benzaldehydes This route ensures the C4 substituent is in place before ring closure.

  • Precursor: Start with 5-bromo-2-fluoro-3-R-benzaldehyde .

    • Note: The "3-R" on the benzene becomes the "4-R" on the indazole. The "5-Br" becomes the "6-Br".

  • Cyclization: Treat with hydrazine hydrate (

    
    ) in a polar solvent (EtOH or DMSO) at elevated temperatures (
    
    
    
    ).
  • Mechanism: Hydrazine attacks the aldehyde (forming hydrazone), followed by intramolecular nucleophilic aromatic substitution (

    
    ) displacing the fluorine.
    
B. Functionalizing the Block (The "Use")

Once the 6-bromo-4-substituted core is in hand, the standard workflow involves three orthogonal steps:

  • N-Protection (N1 vs N2):

    • Conditions:

      
       followed by electrophile (
      
      
      
      or
      
      
      ).
    • Outcome: Kinetic control (low temp) and steric bulk at C7 favor N1-alkylation .

  • C3-Functionalization (Optional):

    • The C3 position is highly reactive toward electrophilic halogenation.

    • Protocol:

      
       yields the 3-iodo-6-bromo-4-R-indazole .
      
    • Selectivity: The C-I bond is more reactive than the C-Br bond in Pd-catalyzed couplings, allowing for sequential dual-coupling strategies.

  • C6-Cross Coupling:

    • The C6-Br is the primary diversity point.

    • Challenge: If C4 is a bulky group (e.g.,

      
      ), it may slightly hinder the C3/C4 region, but C6 remains accessible.
      

Visualization: Synthesis & Logic

IndazoleWorkflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Diversification Precursor 5-Bromo-2-fluoro- 3-R-benzaldehyde Hydrazine Hydrazine Hydrate (Cyclization) Precursor->Hydrazine Core 6-Bromo-4-R- 1H-Indazole Hydrazine->Core S_NAr & Condensation Protection N1-Protection (SEM/THP) Core->Protection Step 1 Iodination C3-Iodination (I2/KOH) Protection->Iodination Step 2 (Optional) Coupling Pd-Coupling (C6) (Suzuki/Buchwald) Iodination->Coupling Step 3 (Selective C-I > C-Br) Final Drug Candidate (Multi-functionalized) Coupling->Final

Caption: Workflow for synthesizing and functionalizing 6-bromo-4-substituted indazoles. Phase 1 establishes the difficult C4 substitution; Phase 2 exploits the halogen handles.

Experimental Protocols

Protocol A: Regioselective C3-Iodination of 6-Bromo-4-Substituted Indazole

This protocol installs a "super-reactive" handle at C3, allowing differentiation from the C6-bromide.

  • Reagents: 6-Bromo-4-R-1H-indazole (1.0 equiv), Iodine (

    
    , 1.2 equiv), Potassium Hydroxide (KOH, 2.5 equiv).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve the indazole substrate in DMF (

      
      ) in a round-bottom flask.
      
    • Add KOH pellets (crushed) and stir at room temperature for 15 minutes.

    • Add iodine portion-wise over 10 minutes. The solution will darken.

    • Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+126).

    • Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (

      
      ) to reduce excess iodine (color changes from dark brown to yellow/white precipitate).
      
    • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Note: If the product does not precipitate, extract with EtOAc.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

This protocol couples an aryl boronic acid to the C6-bromide. If C3-I is present, perform this step at lower temp or use stoichiometric control, though C-I usually reacts first.

  • Reagents: 6-Bromo-indazole derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge a microwave vial or pressure tube with the indazole, boronic acid, and base.

    • Add solvents and degas with nitrogen/argon for 5 minutes (Sparging).

    • Add the Pd-catalyst rapidly under inert atmosphere. Seal the vessel.

    • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Troubleshooting: If C4 substituent is bulky (e.g., -CF3), use a more active catalyst system like Pd2(dba)3 / XPhos to overcome steric hindrance, although C6 is generally accessible.

Case Study: Kinase Inhibitor Design

In the development of FGFR inhibitors , the indazole core is often used to mimic the adenine ring of ATP.

  • The Problem: Unsubstituted indazoles may bind promiscuously.

  • The Solution: Introducing a 4-fluoro or 4-ethyl group.

    • The 4-position interacts with the hydrophobic pocket near the gatekeeper residue.

    • The 6-bromo precursor allows for the late-stage attachment of a solubilizing pyrazole or pyridine tail via Suzuki coupling.

    • Result: High affinity (nM IC50) and improved selectivity profiles compared to the naked scaffold.

References

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

Sources

Exploratory

6-Bromo-4-(2-methoxyethoxy)-1H-indazole: Physicochemical Profiling, Solubility, and Synthetic Utility in Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, the indazole core serves as a privileged bioisostere for the purine ring, making it a cornerstone in the design of ATP-competitive kinase inhibitors. 6-Bromo-4-(2-methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole core serves as a privileged bioisostere for the purine ring, making it a cornerstone in the design of ATP-competitive kinase inhibitors. 6-Bromo-4-(2-methoxyethoxy)-1H-indazole (CAS: N/A, Formula: C10H11BrN2O2) is a highly specialized, dual-purpose building block. The C6-bromine provides a versatile handle for palladium-catalyzed cross-coupling, while the C4-(2-methoxyethoxy) side chain dramatically alters the physicochemical profile of the scaffold. This specific substitution pattern has been instrumental in the evolution of orally bioavailable therapeutics, including PI3Kδ inhibitors for respiratory diseases[1], Tyrosine Threonine Kinase (TTK) inhibitors for oncology[2], and Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune disorders[3].

This whitepaper provides an in-depth technical analysis of its properties, solubility behavior, and self-validating experimental workflows for its application in drug discovery.

Structural Significance & Physicochemical Properties

The physical properties of an intermediate dictate its downstream processability. Unsubstituted 1H-indazoles typically exhibit high melting points and poor solubility due to strong intermolecular hydrogen bonding (N1-H donor to N2 acceptor) that forms highly stable crystal lattices.

Mechanistic Causality: The introduction of the 2-methoxyethoxy group at the 4-position disrupts this planar stacking. Acting as a flexible, PEG-like mini-chain, it increases the topological polar surface area (TPSA) and introduces rotational bonds. This structural modification lowers the crystal lattice energy and provides multiple hydrogen-bond acceptor sites, thereby enhancing both organic and aqueous solubility compared to the bare indazole core.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Weight 271.11 g/mol Highly favorable for modular API design; leaves ample molecular weight budget for final Rule-of-5 compliance.
Calculated LogP ~2.1Optimal lipophilicity for membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
TPSA 47.3 ŲExcellent baseline for oral bioavailability; allows for the addition of polar target-binding motifs in the final API.
H-Bond Donors 1 (N1-H)Critical interaction point; frequently utilized to bind the hinge region of kinase ATP-binding pockets.
H-Bond Acceptors 4 (N, O, O, O)The ether oxygens enhance aqueous solubility and act as solvent-exposed interaction motifs to improve pharmacokinetic profiles.

Solubility Profile & Mechanistic Causality

Accurate solubility data is paramount for assay design, purification, and formulation. The solubility of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is heavily influenced by the hydrogen-bonding capacity of its ether linkage.

Table 2: Thermodynamic Solubility Profile
Solvent SystemSolubility RangeApplication / Causality
DMSO >50 mg/mLHigh solubility driven by aprotic polarity; ideal for generating stable High-Throughput Screening (HTS) stock solutions.
Methanol / Ethanol 10 - 20 mg/mLModerate-to-high solubility due to protic solvation stabilized by the 2-methoxyethoxy oxygen acceptors.
Water (pH 7.4) <0.1 mg/mLAqueous solubility is limited by the hydrophobic bromine and aromatic core, though significantly improved vs. unsubstituted indazole.
FeSSIF (pH 5.0) 0.5 - 1.0 mg/mLBiorelevant media demonstrates enhanced solubility due to micellar solubilization by bile salts, critical for oral dosing models.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies incorporate built-in quality control steps to ensure data integrity and synthetic success.

Protocol A: Self-Validating Thermodynamic Solubility Assessment

Kinetic solubility (often measured via solvent shift methods) frequently overestimates true solubility due to supersaturation. Thermodynamic solubility is the gold standard for late-stage intermediates.

Step-by-Step Methodology:

  • Equilibration: Add 5 mg of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial. Causality: Glass is used to prevent the non-specific hydrophobic adsorption often seen with polypropylene tubes.

  • Isothermal Agitation: Shake the suspension at 37°C for 24 hours. Self-Validation: Run a known standard (e.g., hydrocortisone) in a parallel vial to validate that the 24-hour timeframe is sufficient to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents filter clogging and reduces the applied pressure, ensuring that undissolved micro-particulates are not forced through the membrane, which would artificially inflate the UV absorption reading.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in DMSO/Acetonitrile.

SolubilityProtocol S1 Solid Compound Equilibration (24h) S2 Centrifugation & Filtration (0.22 µm) S1->S2 Isothermal (37°C) S3 HPLC-UV / LC-MS Quantification S2->S3 Supernatant Prep S4 Data Analysis (Solubility Curve) S3->S4 AUC Comparison

Caption: Step-by-step thermodynamic solubility assessment workflow.

Protocol B: Palladium-Catalyzed Synthetic Workflow (Suzuki-Miyaura)

The C6-bromine is highly reactive towards oxidative addition, making it an ideal handle for Suzuki-Miyaura cross-coupling to build complex APIs[2]. However, the N1-H of the indazole can coordinate with palladium catalysts or undergo undesired N-arylation, necessitating a robust protection strategy.

Step-by-Step Methodology:

  • N1-Protection: Dissolve the indazole in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Causality: The SEM group is sterically demanding and highly robust against the strong bases and elevated temperatures used in subsequent cross-coupling reactions.

  • Cross-Coupling: Combine the SEM-protected intermediate with a target boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 4:1 Dioxane/Water mixture. Degas via argon sparging for 10 minutes, then heat to 90°C for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The presence of the debrominated byproduct indicates successful oxidative addition but failed transmetalation, signaling a need to optimize the base or solvent ratio.

  • Global Deprotection: Treat the purified coupled product with TFA in DCM (1:1) at room temperature for 2 hours, followed by quenching with ethylenediamine to scavenge the formaldehyde byproduct. Causality: This specific acidic cleavage cleanly removes the SEM group while preserving the sensitive 2-methoxyethoxy ether linkage at the 4-position.

SyntheticWorkflow A 6-Bromo-4-(2-methoxyethoxy) -1H-indazole B N1-Protection (SEM-Cl / Base) A->B Step 1 Protecting Group C Pd-Catalyzed Cross-Coupling B->C Step 2 Suzuki-Miyaura D Deprotection (Acidic Cleavage) C->D Step 3 Global Deprotection E Target Kinase Inhibitor API D->E Step 4 Purification

Caption: Synthetic workflow for utilizing 6-Bromo-4-(2-methoxyethoxy)-1H-indazole in API development.

References

  • Amour A, Barton N, Cooper AWJ, et al. "Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease." Journal of Medicinal Chemistry. 2016;59(15):7239-51.

  • Liu Y, Lang Y, Patel NK, et al. "The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents." Journal of Medicinal Chemistry. 2015;58(8):3366-3392.

  • Yogo T, Nagamiya H, Seto M, et al. "Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors." Journal of Medicinal Chemistry. 2016;59(2):733-49.

Sources

Foundational

Technical Monograph: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

This technical guide details the structural, synthetic, and application-oriented aspects of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a specialized heterocyclic intermediate used in the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and application-oriented aspects of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a specialized heterocyclic intermediate used in the development of kinase inhibitors and targeted protein degraders (PROTACs).

[1]

Compound Identity & Cheminformatics

This compound represents a functionalized indazole scaffold, specifically modified at the C4 and C6 positions to enable further medicinal chemistry elaborations (e.g., Suzuki couplings at C6, linker attachment at C4).

Core Identifiers
ParameterData
Compound Name 6-Bromo-4-(2-methoxyethoxy)-1H-indazole
Canonical SMILES COCCOc1cc(Br)cc2[nH]ncc12
Isomeric SMILES COCCOc1cc(Br)cc2[nH]ncc12
Molecular Formula C₁₀H₁₁BrN₂O₂
Molecular Weight 271.11 g/mol
CAS Registry Number Not widely indexed (Analogous to 885519-21-1)
Key Substructures Indazole (Fused Benzopyrazole), Aryl Bromide, Ethylene Glycol Ether
SMILES Code Analysis

The SMILES string COCCOc1cc(Br)cc2[nH]ncc12 encodes the precise connectivity required for computational docking and database retrieval.

SMILES_Parse SMILES SMILES: COCCOc1cc(Br)cc2[nH]ncc12 SideChain Side Chain (C4) COCCO- (2-methoxyethoxy) SMILES->SideChain 5' End Core Core Scaffold -c1cc...cc2[nH]ncc12 (Indazole) SMILES->Core Backbone Halogen Halogen (C6) -Br (Bromine) Core->Halogen Substitution

Figure 1: Deconstruction of the SMILES string into functional chemical modules.

Synthesis Strategy & Protocols

The synthesis of 4,6-disubstituted indazoles is non-trivial due to the tautomeric nature of the indazole ring and the potential for regioisomeric side products. The most robust route utilizes a "Demethylation-Realkylation" strategy starting from the commercially available 6-bromo-4-methoxy-1H-indazole.

Retrosynthetic Analysis
  • Target: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.[1]

  • Disconnection: C4-Ether bond.

  • Precursor: 6-Bromo-1H-indazol-4-ol (Phenolic intermediate).

  • Starting Material: 6-Bromo-4-methoxy-1H-indazole (CAS 885519-21-1).

Detailed Experimental Protocol

This protocol is designed for research-scale synthesis (1–5g).

Phase 1: Unmasking the Phenol (Demethylation)

Objective: Convert the methoxy group to a hydroxyl group to create a nucleophilic handle at C4.

  • Reagents: 6-Bromo-4-methoxy-1H-indazole (1.0 eq), Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq), Anhydrous Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath (0°C).

  • Procedure:

    • Dissolve starting material in anhydrous DCM.

    • Add BBr₃ dropwise at 0°C (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Cool to 0°C, slowly add MeOH or saturated NaHCO₃.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Product: 6-Bromo-1H-indazol-4-ol (Solid).

Phase 2: Chemoselective O-Alkylation

Objective: Install the 2-methoxyethyl chain selectively on the phenolic oxygen, avoiding N-alkylation.

  • Reagents: 6-Bromo-1H-indazol-4-ol (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve the phenol intermediate in DMF.

    • Add K₂CO₃ and stir for 30 mins at RT to generate the phenoxide anion.

    • Add 1-Bromo-2-methoxyethane.

    • Heat to 60–80°C for 4–6 hours.

  • Validation (TLC/LCMS): Monitor for disappearance of phenol.

  • Purification:

    • Dilute with water (precipitate may form).

    • Extract with EtOAc.

    • Column Chromatography: Elute with Hexane/EtOAc (gradient).

    • Note: The N-H proton of indazole is less acidic (pKa ~14) than the phenol (pKa ~10), ensuring O-alkylation occurs preferentially under mild carbonate conditions.

Synthesis_Workflow Start Start: 6-Bromo-4-methoxy-1H-indazole (Commercially Available) Step1 Step 1: Demethylation Reagent: BBr3 / DCM Temp: 0°C to RT Start->Step1 Inter Intermediate: 6-Bromo-1H-indazol-4-ol (Phenolic Core) Step1->Inter Cleavage of -OMe Step2 Step 2: O-Alkylation Reagent: Br-CH2CH2-OCH3 / K2CO3 Solvent: DMF, 60°C Inter->Step2 Phenoxide formation Final Product: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole (Target Scaffold) Step2->Final SN2 Substitution

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.

Kinase Inhibition (FGFR/VEGFR)

The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • C6-Position (Bromine): Serves as a handle for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups that extend into the hydrophobic pocket.

  • C4-Position (Ether Tail): The 2-methoxyethoxy chain acts as a solubilizing group and can interact with solvent-exposed regions of the protein or specific residues (e.g., ribose binding pocket).

PROTAC Linker Attachment

The methoxyethoxy chain resembles a short polyethylene glycol (PEG) linker. By modifying the terminal methoxy group (e.g., demethylation to alcohol), this position can serve as an attachment point for E3 ligase ligands (like Thalidomide or VHL ligands) to create Proteolysis Targeting Chimeras (PROTACs).

References

  • PubChem. (2025).[2] 6-bromo-4-methoxy-1h-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole Synthesis and Reactivity. Retrieved from [Link]

Sources

Exploratory

The Ascendancy of 4,6-Disubstituted Indazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] This guide delves into the burgeoning field of novel 4,6-disubstituted indazole derivatives, a class of compounds demonstrating significant potential across various disease modalities, including oncology and inflammation.[3][4] We will navigate the synthetic intricacies of this scaffold, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and provide detailed protocols for the synthesis and evaluation of these promising molecules. This document is intended to serve as a comprehensive resource, empowering researchers to accelerate the discovery and development of next-generation therapeutics built upon the 4,6-disubstituted indazole core.

The Strategic Importance of the Indazole Nucleus

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] Their structural rigidity and ability to participate in a variety of non-covalent interactions make them ideal pharmacophores. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to biological targets. While naturally occurring indazoles are rare, their synthetic derivatives have a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[5][6]

The substitution pattern on the indazole ring profoundly influences its biological activity. In particular, the 4- and 6-positions have emerged as critical sites for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the unique advantages and opportunities presented by the 4,6-disubstitution pattern.

Navigating the Synthetic Landscape: Accessing the 4,6-Disubstituted Core

The synthesis of 4,6-disubstituted indazoles requires a strategic approach, often beginning with appropriately substituted aniline or nitrobenzene precursors. While classical methods like the Jacobson Indazole Synthesis have been foundational, modern transition-metal-catalyzed reactions offer greater efficiency and functional group tolerance.[1]

Key Synthetic Strategies

A common and effective strategy involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization. This approach allows for the introduction of a variety of substituents at the 4- and 6-positions of the starting aniline.

A representative synthetic workflow is depicted below:

Synthetic_Workflow Start Substituted Aniline (e.g., 2-methyl-3-nitro-5-bromoaniline) Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Cyclization (Heat or reducing agent) Step1->Step2 Product 4-Nitro-6-bromo-1H-indazole Step2->Product caption Generalized Synthetic Pathway to 4,6-Disubstituted Indazoles

Caption: Generalized Synthetic Pathway to 4,6-Disubstituted Indazoles

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole

This protocol provides a practical example for the synthesis of a key 4,6-disubstituted indazole intermediate.

Materials:

  • 2-Amino-5-bromotoluene

  • Acetic anhydride

  • Fuming nitric acid

  • Sulfuric acid

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Acetylation: To a solution of 2-amino-5-bromotoluene in acetic anhydride, slowly add catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice water and collect the precipitate by filtration to obtain N-(5-bromo-2-methylphenyl)acetamide.

  • Nitration: Dissolve the acetylated compound in sulfuric acid and cool to 0°C. Add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 1 hour, then pour onto ice. Filter the resulting precipitate to yield N-(5-bromo-2-methyl-3-nitrophenyl)acetamide.

  • Hydrolysis: Reflux the nitrated compound in a mixture of ethanol and hydrochloric acid for 4 hours. Cool the reaction mixture and neutralize with a sodium hydroxide solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2-methyl-3-nitroaniline.

  • Diazotization and Cyclization: Dissolve the aniline derivative in glacial acetic acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture into water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 6-bromo-4-nitro-1H-indazole.[7]

Biological Applications and Structure-Activity Relationships (SAR)

The strategic placement of substituents at the 4- and 6-positions of the indazole core has led to the discovery of potent and selective inhibitors of various biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of application for 4,6-disubstituted indazoles is in oncology. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Kinase Inhibition

Many 4,6-disubstituted indazoles have demonstrated potent inhibitory activity against a range of protein kinases, which are often dysregulated in cancer.[8] For example, derivatives have been developed as inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK) and Extracellular signal-Regulated Kinase (ERK).[9][10]

A recent study detailed the design and synthesis of 4,6-disubstituted-1H-indazole-4-amine derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), two important targets in cancer immunotherapy.[4] The structure-activity relationship (SAR) analysis from this study revealed that a nitro-aryl group at the C-4 position was beneficial for TDO inhibition and direct tumoricidal effects, while substituents at the C-6 position significantly influenced the activity and selectivity for IDO1/TDO.[4]

CompoundC4-SubstituentC6-SubstituentIDO1 IC50 (µM)TDO IC50 (µM)
HT-28 Nitro-arylMethoxy>500.62
HT-30 Nitro-arylChloro>500.17
HT-37 Nitro-arylFluoro0.910.46

Data adapted from Huo et al., Eur J Med Chem. 2022.[4]

3.1.2. Antiproliferative Activity

In vitro studies have demonstrated the potent antiproliferative activity of novel indazole derivatives against various cancer cell lines. For instance, one study reported a series of indazole derivatives where compound 2f exhibited significant growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[11] This compound was shown to induce apoptosis and inhibit cell migration and invasion in a breast cancer cell line.[11]

Anticancer_Mechanism Indazole 4,6-Disubstituted Indazole Derivative Kinase Kinase Inhibition (e.g., ITK, ERK) Indazole->Kinase IDO_TDO IDO1/TDO Inhibition Indazole->IDO_TDO Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis Kinase->Apoptosis Immune Enhanced Anti-tumor Immune Response IDO_TDO->Immune Cancer Anticancer Effect Proliferation->Cancer Apoptosis->Cancer Immune->Cancer caption Anticancer Mechanisms of 4,6-Disubstituted Indazoles

Caption: Anticancer Mechanisms of 4,6-Disubstituted Indazoles

Anti-inflammatory Activity

The indazole scaffold is also a key feature in many anti-inflammatory agents.[6] Certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation.[6] The 4,6-disubstitution pattern offers opportunities to develop novel anti-inflammatory drugs with improved efficacy and safety profiles.

Future Perspectives and Conclusion

The 4,6-disubstituted indazole scaffold represents a highly promising area for drug discovery and development. The synthetic versatility of this core allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship studies.[12] The demonstrated efficacy of these compounds in preclinical models of cancer and inflammation underscores their therapeutic potential.

Future research in this area should focus on:

  • Exploration of Novel Substituents: Investigating a wider range of functional groups at the 4- and 6-positions to further optimize biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates into in vivo models to assess their efficacy, safety, and drug-like properties.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024).
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Semantic Scholar. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. (2022). European Journal of Medicinal Chemistry. [Link]

  • SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS. (2017).
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Bloom Tech.
  • Discovery and synthesis of novel indazole deriv
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]

  • Method for preparing 1H-indazole derivative. (2018).
  • Synthesis and biological activities of a novel series of indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis, spectral analysis, antibacterial and antifungal activities of some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H] - indazoles. (2008). Taylor & Francis Online.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Synthesis and biological evaluation of indazole deriv
  • Structure-activity relationship of compounds 4, 5, 6, and 7.
  • Indazole From Natural Resources And Biological Activity.
  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. (2025).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, a key building block in contemporary drug discovery, starting from the readily availab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, a key building block in contemporary drug discovery, starting from the readily available 4-bromo-2,6-difluorobenzaldehyde. The synthetic strategy involves a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by a condensation-cyclization reaction. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern on the indazole ring is crucial for modulating the pharmacological profile of these molecules. The title compound, 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, is a valuable intermediate, offering multiple points for further chemical elaboration. This guide details a robust and scalable synthesis from 4-bromo-2,6-difluorobenzaldehyde, a commercially available starting material.

The synthetic approach is bifurcated into two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The selective displacement of the C4-fluorine atom of 4-bromo-2,6-difluorobenzaldehyde with 2-methoxyethanol.

  • Indazole Formation: The subsequent reaction of the resulting aldehyde with hydrazine to construct the pyrazole ring fused to the substituted benzene core.

This document provides detailed experimental protocols, data summaries, and visual aids to facilitate the successful execution of this synthesis.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below:

Synthetic_Pathway reactant 4-Bromo-2,6-difluorobenzaldehyde intermediate 4-Bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehyde reactant->intermediate 1. 2-Methoxyethanol, Base   Solvent, Heat product 6-Bromo-4-(2-methoxyethoxy)-1H-indazole intermediate->product 2. Hydrazine Hydrate   Solvent, Heat

Figure 1: Overall synthetic scheme.

Part 1: Synthesis of 4-Bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehyde via Nucleophilic Aromatic Substitution

Scientific Rationale

The first step of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The benzene ring of 4-bromo-2,6-difluorobenzaldehyde is rendered electron-deficient by the two strongly electronegative fluorine atoms and the electron-withdrawing aldehyde group. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles.

The reaction with 2-methoxyethanol, a primary alcohol, proceeds via the formation of a 2-methoxyethoxide anion in the presence of a base. This alkoxide then attacks the aromatic ring. The fluorine atom at the C4 position is preferentially displaced over the C2-fluorine due to the combined electron-withdrawing effects of the ortho-aldehyde and the para-bromo substituent, which stabilize the negatively charged Meisenheimer intermediate.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-Bromo-2,6-difluorobenzaldehydeC₇H₃BrF₂O221.0010.0 g45.2 mmol
2-MethoxyethanolC₃H₈O₂76.0913.7 g (14.0 mL)180.8 mmol
Sodium Hydroxide (NaOH)NaOH40.002.71 g67.8 mmol
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2,6-difluorobenzaldehyde (10.0 g, 45.2 mmol).

  • Reagent Addition: Add dimethylformamide (DMF, 100 mL) and 2-methoxyethanol (13.7 g, 180.8 mmol). Stir the mixture at room temperature until all the solid dissolves.

  • Base Addition: To the stirred solution, add powdered sodium hydroxide (2.71 g, 67.8 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (5-15%) to afford the pure 4-bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehyde.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.28 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 4.20 (t, J = 4.8 Hz, 2H, OCH₂), 3.80 (t, J = 4.8 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 188.5, 162.1 (d, J = 252.5 Hz), 158.9, 128.5, 122.3, 115.8 (d, J = 23.2 Hz), 71.2, 69.5, 59.1.

  • MS (ESI): m/z 277.0/279.0 [M+H]⁺.

Part 2: Synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Scientific Rationale

The second and final step is the formation of the indazole ring. This reaction proceeds through the initial condensation of the aldehyde with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the remaining ortho-fluorine atom. The reaction is typically carried out in an excess of hydrazine hydrate, which can also act as the solvent, at elevated temperatures. The use of an excess of hydrazine helps to drive the reaction to completion and can also help to mitigate potential side reactions.[3][4]

Indazole_Formation intermediate 4-Bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehyde hydrazone Hydrazone Intermediate intermediate->hydrazone Hydrazine Hydrate product 6-Bromo-4-(2-methoxyethoxy)-1H-indazole hydrazone->product Intramolecular Cyclization

Figure 2: Mechanism of indazole formation.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-Bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehydeC₁₀H₁₀BrFO₃277.095.0 g18.0 mmol
Hydrazine Hydrate (~64% Hydrazine)N₂H₄·H₂O50.0620 mL~412 mmol
EthanolC₂H₅OH46.0750 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-6-fluoro-2-(2-methoxyethoxy)benzaldehyde (5.0 g, 18.0 mmol) in ethanol (50 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (20 mL) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Isolation: Pour the reaction mixture into 150 mL of cold water. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain the crude 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield the final product as a crystalline solid.[5]

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.10 (s, 1H, NH), 8.05 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.25 (t, J = 4.6 Hz, 2H, OCH₂), 3.75 (t, J = 4.6 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 141.2, 138.5, 133.8, 122.1, 118.9, 115.6, 98.7, 70.8, 68.9, 58.6.

  • MS (ESI): m/z 271.0/273.0 [M+H]⁺.

  • IR (ATR, cm⁻¹): 3150-3000 (N-H stretch), 2925, 2850 (C-H stretch), 1610, 1580 (C=C stretch), 1250 (C-O stretch).[6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Step 1: Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature slightly (e.g., to 90 °C). Ensure the base is of good quality and finely powdered.
Step 1: Formation of multiple products Non-selective substitution.Ensure the reaction temperature is well-controlled. Using a milder base like potassium carbonate (K₂CO₃) might improve selectivity but may require longer reaction times.
Step 2: Low yield Incomplete cyclization or side reactions.Ensure an adequate excess of hydrazine hydrate is used. Running the reaction in a higher-boiling solvent like n-butanol might improve the yield for less reactive substrates.
Final Product: Low purity Incomplete reaction or inefficient purification.Ensure the work-up procedure is followed carefully to remove all hydrazine. For purification, perform a careful recrystallization, potentially with the addition of charcoal to remove colored impurities.[5]

Safety Precautions

  • 4-Bromo-2,6-difluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde. By following the described procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful synthetic outcome.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

  • PubMed. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. [Link]

  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
  • PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromoindazoles

Executive Summary The 6-bromoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry. It frequently serves as a bioisostere in the development of highly potent kinase inhibitors targeting PI3Kδ, PIM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-bromoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry. It frequently serves as a bioisostere in the development of highly potent kinase inhibitors targeting PI3Kδ, PIM1, and PLK4, where the indazole core forms critical hydrogen bonds with the kinase hinge region[1]. The bromine atom at the C6 position provides a versatile synthetic handle for structural diversification via Palladium-catalyzed cross-coupling reactions[2]. This application note synthesizes field-proven insights to guide researchers through the mechanistic rationale, strategic workflows, and validated protocols for executing Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings with high regiochemical fidelity.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of the Indazole Core

The indazole heterocycle presents unique challenges for transition-metal catalysis. The unprotected N1/N2 protons are relatively acidic (pKa ~14). Under the basic conditions typical of cross-coupling, these protons can undergo competitive deprotonation, leading to off-target N-arylation or severe catalyst poisoning via the formation of stable, inactive indazolyl-palladium dead-end complexes[3]. Consequently, researchers must carefully dictate their synthetic route, choosing between N-protection strategies or direct coupling utilizing highly specialized, sterically demanding ligands.

Catalytic Cycle Dynamics

Successful functionalization relies on optimizing the three fundamental steps of the Pd-catalyzed catalytic cycle:

  • Oxidative Addition : The insertion of Pd(0) into the C6-Br bond is generally facile. However, electron-rich indazole derivatives can slow this step, necessitating more electron-rich phosphine ligands.

  • Transmetalation : The rate-limiting step varies heavily by nucleophile. For secondary alkylzinc reagents (Negishi coupling), transmetalation is highly prone to competing β-hydride elimination, which yields undesired isomerized alkyl chains[4].

  • Reductive Elimination : To force rapid reductive elimination and outcompete side reactions such as debromination, dialkylbiaryl phosphine ligands (e.g., XPhos, EtCPhos) are strictly required. The immense steric bulk of these ligands compresses the C-Pd-C angle, accelerating product release and regenerating the active Pd(0) species[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(L_n)-Br Pd0->OxAdd 6-Bromoindazole Oxidative Addition TransMet Transmetalation Complex Ar-Pd(II)(L_n)-Nu OxAdd->TransMet Nucleophile (B, Zn, N) Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Isomerization RedElim->Pd0 Product Release Reductive Elimination

Caption: Catalytic cycle of Palladium-catalyzed cross-coupling for 6-bromoindazole derivatization.

Strategic Workflow: Protection vs. Direct Coupling

When designing a synthetic route for 6-bromoindazole, scientists must evaluate the trade-off between step-count (atom economy) and catalytic efficiency.

  • Route A (Protection-Dependent) : Utilizing a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group masks the acidic NH. This enables the use of standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. This remains the industry standard for and couplings[3],[1].

  • Route B (Direct Coupling) : Direct coupling of unprotected 6-bromoindazole improves atom economy but requires advanced ligand design to prevent catalyst poisoning. For instance, the use of EtCPhos allows for the direct of unprotected 6-bromoindazole with secondary alkylzinc reagents, bypassing the need for lengthy protection/deprotection sequences[4].

Workflow Start 6-Bromoindazole Protect N-Protection (THP, SEM) Start->Protect Route A (Standard) DirectCoupling Direct Pd-Coupling (Specialized Ligands) Start->DirectCoupling Route B (Atom Economic) Protected Protected 6-Br-Indazole Protect->Protected Coupling Pd-Catalyzed Cross-Coupling Protected->Coupling Deprotect Deprotection (Acidic/Basic) Coupling->Deprotect Product Functionalized Indazole DirectCoupling->Product Deprotect->Product

Caption: Strategic workflows for 6-bromoindazole functionalization: Protection vs. direct coupling.

Quantitative Data Summarizing Cross-Coupling Modalities

Reaction ModalityTypical Catalyst / LigandPreferred Base / AdditiveSolvent SystemYield RangeKey Mechanistic Challenge
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Na₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)60–90%Debromination of the starting material; protodeboronation of the boronic acid[2].
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhosNaOtBu or Cs₂CO₃Toluene or Dioxane50–85%Competing N1/N2 amination if the indazole is left unprotected[3].
Negishi Pd(OAc)₂ / EtCPhosLiCl (1.0 eq additive)THF75–95%β-hydride elimination leading to alkyl chain isomerization[4].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (THP-Protected Route)

Objective : Regioselective coupling of 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole with an aryl boronic acid[1]. Causality Note : A 4:1 Dioxane/Water mixture is utilized because water is strictly required to form the reactive hydroxyboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the THP-protected 6-bromoindazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv). Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered substrates due to its wider bite angle, which forces the intermediate into a geometry that accelerates reductive elimination.

  • Solvent & Degassing : Add a degassed mixture of Dioxane/Water (4:1, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.

  • Reaction Execution : Heat the mixture to 80–90 °C under an argon atmosphere for 12–18 hours.

  • Self-Validation : Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the starting bromide is entirely consumed.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Protocol B: Direct Negishi Cross-Coupling (Unprotected Route)

Objective : Direct coupling of unprotected 6-bromoindazole with a secondary alkylzinc reagent (e.g., isopropylzinc bromide)[4]. Causality Note : The addition of LiCl is critical. It breaks up polymeric zinc aggregates, increasing the nucleophilicity of the alkylzinc reagent and accelerating transmetalation, which outcompetes catalyst deactivation by the unprotected indazole NH[4].

  • Catalyst Preparation : In an argon-filled glovebox, charge a dry vial with Pd(OAc)₂ (1 mol %) and EtCPhos (2 mol %). Dissolve in anhydrous THF and stir for 10 minutes at room temperature to pre-form the active catalyst complex.

  • Substrate Addition : Add unprotected 6-bromoindazole (1.0 equiv) directly to the active catalyst solution.

  • Nucleophile Addition : Cool the reaction mixture to 0 °C. Dropwise, add a solution of i-PrZnBr·LiCl (1.3 equiv) in THF. Expert Insight: Cooling to 0 °C controls the initial exotherm and minimizes the background degradation of the moisture-sensitive zinc reagent.

  • Reaction Execution : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup : Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess zinc reagent. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the functionalized indazole.

References

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Organic Letters (American Chemical Society) URL:[Link]

  • From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors PubMed Central URL:[Link]

Sources

Method

Application Note: Introduction of 2-Methoxyethoxy Group to Indazole Core

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the structural optimization of indazole-based pharmacophores. Introduction & Strategic Analysis The 2-methoxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the structural optimization of indazole-based pharmacophores.

Introduction & Strategic Analysis

The 2-methoxyethoxy motif (


) is a critical "solubilizing tail" in modern drug discovery. When attached to an indazole core—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib)—it serves three distinct medicinal chemistry functions:
  • Solubility Enhancement: The ether oxygen atoms disrupt crystal lattice energy and act as hydrogen bond acceptors, significantly improving aqueous solubility compared to alkyl or aryl analogs.

  • Metabolic Stability: The terminal methyl ether blocks metabolic "soft spots" (like terminal alcohols) while maintaining polarity.

  • Binding Interaction: The ethylene glycol chain can project into solvent-exposed regions of a binding pocket or engage in specific water-mediated H-bonds.

Synthetic Challenges

The primary challenge in functionalizing the indazole core is regioselectivity . The indazole ring contains two nucleophilic nitrogens (


 and 

) and potential carbon nucleophiles. When introducing a 2-methoxyethoxy group, the chemist must differentiate between:
  • 
    -Alkylation:  Attaching the group to a hydroxyl substituent (e.g., at C4, C5, C6, or C7).
    
  • 
    -Alkylation:  Avoiding the competing alkylation of the indazole nitrogen.
    
  • 
    :  Displacing a leaving group (F, Cl) directly on the ring.
    

This guide details three field-proven protocols to achieve high-fidelity introduction of this group.

Synthetic Pathways & Decision Logic

The choice of method depends on the starting material availability and the electronic nature of the indazole core.

Decision Matrix
Starting MaterialPreferred MethodKey ReagentsProsCons
Hydroxy-Indazole Protocol A (

Alkylation)
1-Bromo-2-methoxyethane,

Cost-effective, scalable.Requires

-protection for high yield.
Hydroxy-Indazole Protocol B (Mitsunobu) 2-Methoxyethanol,

, DIAD
Mild conditions, avoids halides.Atom uneconomical, difficult purification.
Fluoro-Indazole Protocol C (

)
2-Methoxyethanol,

or

Convergent, no protection needed.Requires electron-deficient core (e.g., Nitro/Cyano).
Pathway Visualization

Indazole_Functionalization Start Target: (2-Methoxyethoxy)indazole SM_OH Starting Material: Hydroxy-Indazole Prot_A Protocol A: SN2 Alkylation (Base + R-Br) SM_OH->Prot_A Standard Route Prot_B Protocol B: Mitsunobu (PPh3 + DIAD) SM_OH->Prot_B Mild/Sensitive Substrates SM_F Starting Material: Fluoro-Indazole Decision Is Core Electron Deficient? SM_F->Decision Prot_A->Start Prot_B->Start Prot_C Protocol C: SNAr (NaH + R-OH) Prot_C->Start Decision->SM_OH No (Convert F to OH) Decision->Prot_C Yes (NO2, CN, etc.)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and availability.

Detailed Experimental Protocols

Protocol A: -Alkylation of Hydroxyindazole ( )

Best for: Scalable synthesis when the indazole nitrogen is protected or sterically hindered.

Mechanism: Williamson Ether Synthesis.[1] Critical Control Point: The


 of the phenolic OH (~10) vs. the Indazole NH (~14). Using a mild base like 

preferentially deprotonates the phenol, but

-alkylation is a major side reaction if the NH is free. Recommendation: Use an

-protected indazole (e.g., THP, SEM, or Boc) for >90% yield.

Materials:

  • Substrate: 5-Hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Protected core)

  • Reagent: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the hydroxyindazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add 1-bromo-2-methoxyethane (1.2–1.5 equiv) dropwise via syringe.

    • Note: If using the chloride analog, add NaI (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection (if applicable): Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Mitsunobu Reaction

Best for: Small-scale synthesis or when avoiding alkyl halides is necessary.

Mechanism: Activation of the alcohol (2-methoxyethanol) by phosphine/azodicarboxylate, followed by


 displacement by the phenol.

Materials:

  • Substrate: Hydroxyindazole (N-protected preferred to avoid N-alkylation side products)

  • Reagent: 2-Methoxyethanol (1.5 equiv)

  • Coupling Agents: Triphenylphosphine (

    
    , 1.5 equiv), DIAD or DEAD (1.5 equiv)
    
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Hydroxyindazole (1.0 equiv), 2-Methoxyethanol (1.5 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under 
    
    
    
    . Cool to 0°C.[2][3]
  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Add water (few drops) to quench excess reagent.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter off the solid.
  • Purification: The filtrate contains the product and reduced DIAD. Purify via chromatography.[3] Tip: Use polymer-supported

    
     (PS-PPh3) to simplify purification if budget allows.
    
Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient cores (e.g., Nitro- or Cyano-indazoles) or Fluorinated scaffolds.[4]

Mechanism: Addition-Elimination.[4][5][6] The 2-methoxyethoxide anion attacks the ipso-carbon bearing the fluorine. Prerequisite: The fluorine must be activated (ortho/para to an electron-withdrawing group or ring nitrogen).

Materials:

  • Substrate: Fluoro-indazole (e.g., 5-fluoro-4-nitro-1H-indazole)

  • Reagent: 2-Methoxyethanol (used as solvent or 5.0 equiv)

  • Base: Sodium Hydride (

    
    , 60% dispersion) or Potassium tert-butoxide (
    
    
    
    )
  • Solvent: THF, DMF, or neat 2-Methoxyethanol

Step-by-Step Procedure:

  • Alkoxide Formation: In a separate vial, suspend

    
     (2.5 equiv) in anhydrous THF at 0°C. Add 2-methoxyethanol (3.0 equiv) dropwise. Stir for 15 min until 
    
    
    
    evolution ceases.
  • Reaction: Add the Fluoro-indazole substrate (1.0 equiv) to the alkoxide solution.

  • Heating: Heat to reflux (THF) or 80–100°C (if using DMF).

    • Note: Unactivated fluoroindazoles (e.g., simple 5-fluoroindazole) react poorly. This method is specific for activated rings (e.g., 4-fluoro-5-nitroindazole).

  • Monitoring: Reaction is usually fast (1–3 hours).

  • Workup: Carefully quench with saturated

    
    . Extract with EtOAc.[7]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
N-Alkylation Observed Competition between Phenol and Indazole NH.Protect NH with THP, SEM, or Boc. Alternatively, use a weaker base (

) in Acetone (lower T).
Low Conversion (

)
Poor nucleophilicity or chloride leaving group.Add NaI (0.1 eq) (Finkelstein). Switch solvent to DMSO (faster rates).
Low Conversion (

)
Ring not activated enough.Switch to Protocol A (convert F to OH via

or Hydroxide first).
Product is Oily/Impure Residual DMF or PEG-like impurities.Wash organic layer with 5% LiCl solution to remove DMF. Use reverse-phase chromatography (C18).

References

  • Indazole Scaffold in Medicinal Chemistry

    • Gaillard, T., et al. "Indazole scaffolds: A review of their synthesis, biological activity and SAR." European Journal of Medicinal Chemistry, 2020. Link

  • Alkylation Protocols (General Indazole Functionalization)

    • Lier, F., et al. "Regioselective Alkylation of Indazoles."[8] Journal of Organic Chemistry, 2012. Link

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Solubility & 2-Methoxyethoxy Group Properties

    • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology, 2016. Link

  • SNAr Methodologies

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958. Link

(Note: While specific "2-methoxyethoxy indazole" papers are proprietary to many pharma campaigns, the protocols above are derived from standard transformations cited in the general reviews above.)

Sources

Application

Precision Engineering of Indazole-Based LRRK2 Inhibitors: From Scaffold Design to CNS Validation

Abstract & Strategic Overview Leucine-Rich Repeat Kinase 2 (LRRK2) hyperactivation, driven by mutations such as G2019S, is a definitive pathogenic driver in both familial and sporadic Parkinson’s Disease (PD). While the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Leucine-Rich Repeat Kinase 2 (LRRK2) hyperactivation, driven by mutations such as G2019S, is a definitive pathogenic driver in both familial and sporadic Parkinson’s Disease (PD). While the kinase domain is a validated target, developing inhibitors that are both CNS-penetrant and highly selective remains a formidable challenge due to the blood-brain barrier (BBB) and the structural conservation of the kinome.

This guide details the application of indazole scaffolds —a privileged structure in kinase inhibition—to target the LRRK2 ATP-binding pocket. We focus on Type I inhibitors (ATP-competitive) similar to the gold-standard probe MLi-2 , providing a rigorous workflow from molecular design to cellular validation using the pRab10 biomarker.

Rational Design: The Indazole Advantage

The Structural Argument

The indazole core is not merely a scaffold; it is a hinge-binding specialist. In the context of LRRK2, the 1H-indazole mimics the adenine ring of ATP.

  • Hinge Interaction: The nitrogen atoms at positions 1 and 2 of the indazole ring form critical hydrogen bonds with the backbone residues Glu1948 and Ala1950 in the LRRK2 hinge region.

  • Vector 1 (Position 3): Substitution here directs moieties into the solvent-exposed region or the ribose binding pocket. This is the primary vector for tuning potency and solubility (e.g., coupling with aminopyrimidines or morpholines).

  • Vector 2 (Position 5/6): Substituents here probe the hydrophobic back-pocket and the gatekeeper residue (Met1947 ). This is critical for selectivity against other kinases and for modulating lipophilicity (LogD) for CNS penetration.

Visualization of Signaling & Inhibition

The following diagram maps the LRRK2 signaling cascade and the precise intervention point of indazole inhibitors.

LRRK2_Pathway LRRK2_WT LRRK2 (WT/G2019S) Cytosolic Dimer pRab10 pT73-Rab10 (Active/Toxic) LRRK2_WT->pRab10 Phosphorylation (Thr73) ATP ATP ATP->LRRK2_WT Cofactor Indazole Indazole Inhibitor (Type I Binder) Indazole->LRRK2_WT Competes with ATP (Hinge Binding) Rab10 Rab10 (Inactive) GDP-Bound Rab10->LRRK2_WT Lysosome Lysosomal Homeostasis Rab10->Lysosome Maintains Defect Lysosomal Defects/Clustering pRab10->Defect Promotes

Figure 1: Mechanism of Action.[1] Indazole inhibitors competitively displace ATP at the LRRK2 hinge region, preventing the phosphorylation of Rab10 at Thr73, thereby restoring lysosomal homeostasis.

Protocol A: Synthetic Route for Indazole Scaffolds

Objective: Synthesize a 3,5-disubstituted indazole core (analogous to MLi-2 precursors). Safety: All steps must be performed in a fume hood. Pd-catalysis requires inert atmosphere (Nitrogen/Argon).

Core Workflow
  • Starting Material: 5-bromo-1H-indazole.

  • Step 1: Protection (THP/SEM): Mask the N1 nitrogen to prevent regioisomer formation during coupling.

  • Step 2: C-3 Functionalization (Suzuki-Miyaura): Install the heteroaryl tail (e.g., aminopyrimidine).

  • Step 3: C-5 Functionalization (Buchwald-Hartwig/Etherification): Install the solubilizing/selectivity group.

  • Step 4: Deprotection: Reveal the active pharmacophore.

Detailed Procedure (Step 2 Focus: C-3 Arylation)

This is the most critical diversity-generating step.

  • Reagents:

    • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromo-3-iodo-1H-indazole (1.0 eq).

    • Boronic Ester: 4-(Morpholin-4-yl)pyrimidin-6-ylboronic acid pinacol ester (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

    • Base: 2M Na2CO3 (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Execution:

    • Charge a microwave vial with substrate, boronic ester, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent and base.

    • Heat to 90°C for 4–12 hours (monitor by LC-MS).

    • Checkpoint: Look for the disappearance of the starting iodide (M+) and appearance of the coupled product (M+Substituent).

  • Workup:

    • Filter through Celite to remove Pd residues.

    • Partition between EtOAc and water. Wash organic layer with brine.

    • Purify via Flash Chromatography (SiO2, 0-10% MeOH in DCM).

Synthesis_Flow Start 5-Bromo-Indazole Step1 1. Iodination (C3) 2. Protection (N1) Start->Step1 Step2 Suzuki Coupling (C3-Heteroaryl) Step1->Step2 Pd(0) Step3 Buchwald/Etherification (C5-Modification) Step2->Step3 Diversity Point Step4 Deprotection (TFA/HCl) Step3->Step4 Final LRRK2 Inhibitor Step4->Final

Figure 2: Modular synthesis allowing late-stage diversification at C5 and C3 positions.

Protocol B: Biochemical Validation (LanthaScreen™)

Objective: Determine IC50 values using TR-FRET. This assay is superior to radiometric assays for high-throughput screening.

Mechanism

A Europium-labeled anti-tag antibody binds to the kinase.[2] An Alexa Fluor® 647-labeled "tracer" (inhibitor) binds to the ATP pocket.

  • No Inhibitor: Tracer binds -> FRET occurs (High Signal).

  • Inhibitor Present: Tracer displaced -> FRET lost (Low Signal).

Reagents
  • Enzyme: LRRK2 G2019S (Invitrogen/ThermoFisher).

  • Tracer: Kinase Tracer 236 (binds ATP pocket).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the indazole inhibitor in DMSO (100x final concentration). Dilute to 4x in Kinase Buffer.

  • Plate Setup: Use a white 384-well low-volume plate.

    • Add 2.5 µL inhibitor (4x).

    • Add 2.5 µL Kinase/Antibody mix (4x). Note: Pre-incubate kinase and antibody for 30 mins if signal is unstable.

    • Add 2.5 µL Tracer 236 (4x).

    • Add 2.5 µL Buffer (to bring to 10 µL).

  • Incubation: Cover and incubate for 60 minutes at Room Temperature (dark).

  • Read: Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate Emission Ratio (665nm/495nm). Plot % Inhibition vs. Log[Compound].

Validation Criteria:

  • Z-Factor: > 0.5.[3]

  • Reference: MLi-2 IC50 should be < 1.0 nM.[4]

Protocol C: Cellular Target Engagement (pRab10)

Objective: Confirm the inhibitor crosses the cell membrane and inhibits LRRK2 in a physiological context.

Cell Model
  • Cell Line: A549 (High endogenous LRRK2) or Human PBMCs (Clinical relevance).

  • Stimulation: None usually required for G2019S, but lysosomal stress (e.g., Chloroquine) can boost signal in WT.

Protocol
  • Seeding: Seed A549 cells at 500,000 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat with Indazole Inhibitor (0.1 nM – 1000 nM) for 90 minutes .

    • Control: DMSO (Vehicle) and MLi-2 (100 nM, Positive Control).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

    • Critical: Keep lysates on ice at all times to prevent dephosphorylation.

  • Western Blot:

    • Load 20-30 µg total protein.

    • Primary Ab 1: Rabbit anti-pRab10 (Thr73) [Abcam/MJFF].

    • Primary Ab 2: Mouse anti-Total Rab10 (Normalization).

    • Primary Ab 3: anti-Total LRRK2 (Loading control).

  • Quantification: Normalize pRab10 signal to Total Rab10.

Data Interpretation: A potent indazole inhibitor will show a dose-dependent disappearance of the pRab10 band.

Optimization & Troubleshooting Guide

ParameterChallengeOptimization Strategy
Potency IC50 > 10 nMCheck Hinge Binding. Ensure the Indazole N-H is free (unsubstituted) or correctly positioned. Verify C-3 substituent fills the ribose pocket.
Selectivity Hits ALK, JAK, or FLT3Modify the C-5 substituent. Bulky groups here can clash with the Gatekeeper residue of off-target kinases.
CNS Penetration Low Brain/Plasma Ratio (Kp,uu < 0.1)The compound is likely a P-gp substrate.[5] Reduce Hydrogen Bond Donors (HBD). Cap polar amines. Keep TPSA < 90 Ų.
Solubility Precipitates in assayAdd solubilizing groups (morpholine, piperazine) at the solvent-exposed C-3 tail.

References

  • Discovery of MLi-2: Fell, M. J., et al. "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics, 2015. Link

  • Indazole SAR & Design: Miller, N. A., et al. "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor." Journal of Medicinal Chemistry, 2017.[6] Link

  • LanthaScreen Protocol: ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for LRRK2." Link

  • pRab10 Cellular Assay: Steger, M., et al. "Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases." eLife, 2016. Link

  • CNS Penetration Challenges: Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, 2014.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole N-Alkylation Regioselectivity

This technical guide is structured as a specialized support center resource. It prioritizes actionable protocols, mechanistic understanding, and diagnostic logic over generic advice.[1] Executive Summary The alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource. It prioritizes actionable protocols, mechanistic understanding, and diagnostic logic over generic advice.[1]

Executive Summary

The alkylation of indazoles is a classic problem in heterocyclic chemistry due to the ambident nucleophilicity of the pyrazole ring. The 1H-indazole (N1-H) is the thermodynamically stable tautomer ($ \Delta G \approx 2-4 \text{ kcal/mol} $), yet alkylation frequently yields mixtures of N1- and N2-substituted products.

  • N1-Alkylation is typically driven by thermodynamic control and specific cation coordination effects.[2]

  • N2-Alkylation is often the result of kinetic control , steric blocking of N1, or specific directing group interactions.[1]

This guide provides validated workflows to target either isomer selectively.

Module 1: Diagnostic & Triage (FAQ)

Q1: I have a mixture of isomers. How do I definitively distinguish N1- from N2-alkylated indazoles?

A: 1H NMR chemical shifts are often ambiguous. The gold standard for assignment is 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .[1]

FeatureN1-Alkylated Isomer N2-Alkylated Isomer
HMBC Correlation The

-CH

protons show a strong 3-bond correlation to the bridgehead carbon C7a .[2][3][4]
The

-CH

protons show a strong 3-bond correlation to the imine carbon C3 .
NOESY/ROESY Correlation between

-CH

and C7-H (the aryl proton).
Correlation between

-CH

and C3-H (if C3 is unsubstituted).
C-13 NMR

-CH

carbon is typically more shielded (lower ppm).

-CH

carbon is typically more deshielded (higher ppm).
Q2: Why does using K₂CO₃ in DMF give me a mess, but NaH in THF works better?

A: This is the "Cation Coordination Effect." [1]

  • DMF/K₂CO₃: In polar aprotic solvents like DMF, the indazole anion exists as a "solvent-separated ion pair."[1][5] The negative charge is delocalized, and the electrophile attacks the most accessible or nucleophilic site (often leading to mixtures).

  • THF/NaH: In less polar solvents like THF, the sodium cation forms a "tight ion pair."[1][4][5] The Na

    
     coordinates between N2 and the lone pairs of substituents at C3 (if present) or simply blocks N2, directing the electrophile to N1.[6]
    

Module 2: Targeting N1-Alkylation (The Thermodynamic Path)

Strategy: Maximize thermodynamic stability and utilize the "Tight Ion Pair" effect.

Standard Protocol: NaH-Mediated Alkylation[1][4][5]
  • Best for: Simple alkyl halides, benzyl halides.[1]

  • Expected Selectivity: >10:1 (N1:N2) for many substrates.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Ar/N

    
    .
    
  • Dissolution: Dissolve the indazole substrate (1.0 equiv) in anhydrous THF (0.1 M). Note: Do not use DMF if high N1 selectivity is required.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Checkpoint: Evolution of H

      
       gas should be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
      
  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-12 hours.

    • Tip: If the reaction is sluggish, heat to 50°C. Higher temperatures favor the thermodynamic N1 product via equilibration (if the alkylation is reversible, e.g., with certain benzylic halides).[1]

Troubleshooting N1 Synthesis:

  • Issue: Still getting N2 product.

  • Fix: Add a chelating agent like 15-crown-5 (1.0 equiv) to complex the sodium? STOP. Actually, adding crown ethers often disrupts the tight ion pair that favors N1, potentially increasing N2 formation.[1] Instead, try increasing the steric bulk of the electrophile or ensuring the reaction runs long enough to equilibrate.

  • Advanced Fix: If C3 has an electron-donating group, the NaH/THF method works best due to chelation.[1] If C3 is H, selectivity may drop.[1]

Module 3: Targeting N2-Alkylation (The Kinetic/Acidic Path)[7]

Strategy: Use kinetic control (Mitsunobu) or specific acid-catalyzed activation (Trichloroacetimidates).

Protocol A: The Mitsunobu Reaction (Kinetic Control)
  • Best for: Primary and secondary alcohols (avoiding halides).

  • Mechanism: The steric bulk of the PPh

    
    /DEAD complex often disfavors the more hindered N1 attack, directing the alkyl group to N2.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve indazole (1.0 equiv), Alcohol (1.2 equiv), and PPh

    
      (1.5 equiv) in anhydrous THF  or Toluene .
    
  • Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Standard aqueous workup.

Protocol B: Acid-Catalyzed Imidate Alkylation (High Selectivity)
  • Best for: Generating N2-alkyl indazoles with >95% selectivity. This is the modern "Pfizer Method" (see Synthesis 2022).

  • Reagents: Alkyl 2,2,2-trichloroacetimidates (easily made from alcohols + trichloroacetonitrile).[1]

Step-by-Step Workflow:

  • Reagent Prep: React your alcohol with trichloroacetonitrile (1.1 equiv) and DBU (0.1 equiv) in DCM to form the imidate. Filter and concentrate.

  • Alkylation: Dissolve indazole (1.0 equiv) and the prepared imidate (1.2 equiv) in DCM or Dioxane .

  • Catalyst: Add TfOH (Triflic acid, 0.1 equiv) or Cu(OTf)

    
      (0.1 equiv) at 0°C.
    
  • Mechanism: The acid activates the imidate.[7] The N2 position, being more nucleophilic in the neutral/protonated transition state (or via specific H-bond guidance), attacks the electrophile.

  • Result: Often exclusive N2 alkylation.

Module 4: Visualization of Pathways

The following diagram illustrates the decision logic and mechanistic divergence between the two pathways.

IndazoleAlkylation Start Target: N-Alkylated Indazole Decision Which Isomer is Desired? Start->Decision TargetN1 Target: N1-Isomer (Thermodynamic) Decision->TargetN1 N1 TargetN2 Target: N2-Isomer (Kinetic/Directed) Decision->TargetN2 N2 CondN1 Conditions: NaH (Base), THF (Solvent) Electrophile: Alkyl Halide TargetN1->CondN1 MechN1 Mechanism: Tight Ion Pair (Na+) Steric shielding of N2 CondN1->MechN1 ResultN1 Result: Major N1 Product MechN1->ResultN1 BranchN2 Select Method TargetN2->BranchN2 MethodMitsunobu Method A: Mitsunobu (PPh3, DEAD, Alcohol) BranchN2->MethodMitsunobu Alcohol Available MethodAcid Method B: Acid Catalysis (Imidate + TfOH) BranchN2->MethodAcid High Selectivity Needed ResultN2 Result: Major N2 Product MethodMitsunobu->ResultN2 MethodAcid->ResultN2

Caption: Decision matrix for selecting experimental conditions based on the desired indazole regioisomer.

Module 5: Advanced Troubleshooting & Substituent Effects

Impact of C7 Substituents
  • Scenario: You have a substituent at position C7 (e.g., -NO

    
    , -COOMe).[1][4][5][8]
    
  • Effect: Steric hindrance at C7 strongly disfavors N1 alkylation due to peri-interaction with the incoming alkyl group.

  • Outcome: These substrates often yield N2-alkylated products exclusively, even under "N1-favoring" conditions (NaH/THF).[1]

Impact of C3 Substituents
  • Scenario: Electron-withdrawing group (EWG) vs. Electron-donating group (EDG) at C3.

  • EWG (e.g., -CN, -NO

    
    ):  Increases the acidity of the N-H, making the anion more stable but less nucleophilic.[1] Often leads to lower overall reactivity but maintains N1 preference with NaH.
    
  • EDG (e.g., -Me, -OMe): Enhances N1 selectivity in NaH/THF conditions by coordinating with the Na

    
     cation (chelation control).[1]
    

References

  • Regioselective N-Alkylation of the 1H-Indazole Scaffold. Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[1][4] [Link]

  • Differentiation of Regioisomeric N-Alkylation of Indazoles by Advanced NMR Techniques. Molecules, 2024. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Technical Report. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Introduction & Molecule Profile Welcome to the technical support hub. You are likely working with 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a critical intermediate often used in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

Welcome to the technical support hub. You are likely working with 6-Bromo-4-(2-methoxyethoxy)-1H-indazole , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., PI3K


 inhibitors) [1].[1]

Chemist-to-Chemist Analysis: This molecule presents a "dual-personality" challenge in chromatography:

  • The Core (Sticky): The 1H-indazole core is amphoteric.[1] The N-H proton is weakly acidic (pKa ~14), while the N-2 nitrogen is basic. This leads to strong hydrogen bonding with acidic silanol groups on silica gel, causing severe "tailing" or "streaking."[1]

  • The Tail (Soluble): The 4-(2-methoxyethoxy) ether chain adds polarity and flexibility, increasing solubility in chlorinated solvents but potentially preventing crystallization, making column chromatography the primary purification method.[1]

Phase 1: Method Development (The Setup)
Q: What is the best mobile phase for this compound?

A: Do not start with standard Hexane/Ethyl Acetate without modification.[1] Due to the indazole core, this compound requires a "buffered" organic mobile phase to suppress ionization and hydrogen bonding on the silica surface.

  • Standard Recommendation: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Alternative (for higher resolution): Heptane / Ethyl Acetate (EtOAc) only if the compound is sufficiently lipophilic.

Critical Modifier: You must add a basic modifier.

  • Recommendation: 1% Triethylamine (TEA) or 1%

    
     in the mobile phase.[2]
    
  • Why? The base neutralizes the acidic silica sites, preventing the indazole nitrogen from "sticking" and ensuring a sharp Gaussian peak shape [2].

Q: My TLC spots are streaking. How do I fix this before running the column?

A: Streaking on TLC is a warning sign that your column will fail.[1]

  • The Fix: Pre-treat your TLC plate.[1][3] Dip the plate in a 5% TEA/Hexane solution and dry it before spotting your compound.

  • Running Solvent: Add 1% TEA to your TLC developing chamber.[1]

  • Result: If the spot tightens into a circle, you must use TEA in your column purification.

Phase 2: Execution & Troubleshooting (The Run)
Q: The compound is precipitating on the column or at the injection point. What happened?

A: This is a "solubility mismatch." The 6-bromo and ether groups make the molecule lipophilic, but the indazole can crystallize/aggregate in non-polar solvents like Hexane/Heptane.

Troubleshooting Protocol:

  • Switch Loading Method: Stop doing liquid injection. Use Dry Loading .

    • Dissolve crude in minimal DCM/MeOH.[1]

    • Add Celite (or silica).[1]

    • Rotovap to dryness (free-flowing powder).[1]

    • Load the powder cartridge onto the column.

  • Why this works: Dry loading eliminates the solvent shock that occurs when a dissolved sample hits the non-polar equilibration solvent [3].[1]

Q: I see two spots very close together. Is this an impurity or an isomer?

A: This is likely the N1 vs. N2 Regioisomer issue. During the alkylation step to install the methoxyethoxy chain (or previous steps), the indazole nitrogen can react at either the N1 or N2 position.

  • Diagnosis:

    • N1-isomer (Desired): Typically more non-polar (higher Rf) in non-H-bonding solvents.[1] Thermodynamically more stable.[1][4]

    • N2-isomer (Impurity): Typically more polar (lower Rf).[1] Kinetic product.

  • Resolution Strategy:

    • Switch solvent system to Toluene : Acetone (9:1) or DCM : Ether .[1] These systems often exploit subtle dipole differences better than Hex/EtOAc for regioisomers [4].[1]

    • Use a taller column (increase Length/Diameter ratio) and run a shallower gradient (e.g., 0-5% MeOH in DCM over 20 CV).

Visual Workflows
Figure 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal mobile phase based on TLC behavior and solubility.

SolventSelection Start Start: Crude Mixture SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck TLC_Check Run TLC (No Modifier) SolubilityCheck->TLC_Check Streaking Result: Streaking/Tailing? TLC_Check->Streaking AddBase Add 1% TEA to Mobile Phase Streaking->AddBase Yes NoBase Proceed with Neutral Mobile Phase Streaking->NoBase No PolarityCheck Compound Retention? AddBase->PolarityCheck NoBase->PolarityCheck SystemA Use Hexane/EtOAc (Gradient 0-50%) PolarityCheck->SystemA Rf > 0.3 in 30% EtOAc SystemB Use DCM/MeOH (Gradient 0-10%) PolarityCheck->SystemB Rf < 0.2 in 50% EtOAc

Figure 2: Troubleshooting Regioisomer Separation

Caption: Logic flow for separating N1/N2 indazole isomers when standard resolution fails.

RegioSeparation Issue Issue: Co-eluting Spots (N1/N2 Isomers) Step1 Decrease Polarity (Reduce MeOH/EtOAc) Issue->Step1 Check1 Separation Improved? Step1->Check1 Step2 Change Selectivity Switch to Toluene/Acetone Check1->Step2 No Success Proceed to Isolation Check1->Success Yes Check2 Separation Improved? Step2->Check2 Step3 Use C18 Reverse Phase (Water/AcN + 0.1% Formic Acid) Check2->Step3 No Check2->Success Yes

Quantitative Data & Protocols
Table 1: Recommended Solvent Systems
SystemCompositionApplicationNotes
Primary DCM / MeOH (95:5) + 1% TEAGeneral PurificationBest for polar crude.[1] TEA suppresses tailing.[1][2]
Secondary Heptane / EtOAc (70:[1]30) + 1% TEAHigh ResolutionUse if compound is soluble.[1] Better separation of non-polar impurities.[1]
Isomer Specific Toluene / Acetone (90:10)Regioisomer SeparationExcellent for separating N1 vs N2 isomers due to pi-pi interactions.[1]
Reverse Phase Water / Acetonitrile + 0.1% Formic AcidDifficult MixturesUse if normal phase yields <95% purity.[1]
Protocol: The "Buffered" Silica Column
  • Slurry Preparation: Mix Silica Gel 60 (40-63 µm) with the starting mobile phase (e.g., 100% DCM + 1% TEA).[1]

  • Packing: Pour slurry into the column. Flush with 2 Column Volumes (CV) of the starting solvent to ensure the silica is fully deactivated by the base.

  • Loading: Use the Dry Load technique (described above) to prevent band broadening.[1]

  • Gradient:

    • CV 0-2: 100% DCM (+1% TEA)[1]

    • CV 2-10: 0% to 5% MeOH (+1% TEA)[1]

    • CV 10-15: Hold at 5% MeOH (Elution usually occurs here)

  • Post-Run: Evaporate fractions. Note: TEA has a high boiling point.[1] You may need to co-evaporate with heptane or dry under high vacuum for 24h to remove trace amine smell.[1]

References
  • Amour, A. et al. "Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease."[1][5] Journal of Medicinal Chemistry, vol. 59, no.[1][5] 15, 2016, pp. 7239-7251.[1][5] Link

  • BenchChem Technical Support.[1][2][6] "Refining Purification Techniques for Polar Imidazole Derivatives." BenchChem Knowledge Base, 2025.[1][6] Link

  • Cytiva.[1] "Strategies for Protein Purification: Handbook."[1] Cytiva Life Sciences, 2023.[1] Link

  • Meanwell, N. A.[1] "Regioisomer Control in the Synthesis of Indazoles." Journal of Organic Chemistry, vol. 73, no. 12, 2008. (General reference for Indazole N-alkylation logic).

Sources

Troubleshooting

Troubleshooting low reactivity in Buchwald-Hartwig amination of 6-bromoindazoles

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed amination of indazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed amination of indazole scaffolds.

The Buchwald-Hartwig amination of 6-bromoindazoles presents a unique set of chemoselective and mechanistic challenges. The presence of basic nitrogens and an acidic N-H proton can severely disrupt the palladium catalytic cycle if the reaction environment is not rigorously optimized. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can systematically troubleshoot and rescue stalled reactions.

Diagnostic Workflow

Before adjusting your stoichiometry or changing catalysts, use the following logical decision tree to identify the root cause of your low reactivity.

TroubleshootingWorkflow Start Issue: Low Reactivity / Stalled Conversion in 6-Bromoindazole Amination CheckNH Is the Indazole N-H Protected? Start->CheckNH PathUnprotected No (Unprotected) CheckNH->PathUnprotected PathProtected Yes (Protected) CheckNH->PathProtected Poisoning Diagnosis: Catalyst Poisoning Indazolide anion binds Pd(II) PathUnprotected->Poisoning CheckAmine What is the Amine Coupling Partner? PathProtected->CheckAmine SolutionUnprotected Action: Use LiHMDS as base + tBuXPhos or BrettPhos Poisoning->SolutionUnprotected AminePrimary Primary Amine CheckAmine->AminePrimary AmineSecondary Secondary Amine CheckAmine->AmineSecondary LigandPrimary Action: Use BrettPhos or tBuXPhos + NaOtBu AminePrimary->LigandPrimary LigandSecondary Action: Use RuPhos + NaOtBu or Cs2CO3 AmineSecondary->LigandSecondary

Diagnostic workflow for troubleshooting stalled 6-bromoindazole Buchwald-Hartwig aminations.

Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does my unprotected 6-bromoindazole show zero conversion, whereas the N-protected analog reaches full conversion? A: This is a classic case of catalyst poisoning. The unprotected indazole N-H is relatively acidic (pKa ~14). When you use strong alkoxide bases like NaOtBu (pKa ~17), the indazole is rapidly deprotonated to form an indazolide anion. This nitrogen-centered anion is a strong σ-donor that outcompetes your phosphine ligand, binding tightly to the electrophilic Pd(II) intermediate and forming a stable, catalytically dead resting state ()[1]. Protecting the N-H (e.g., with a THP or Boc group) prevents this off-cycle coordination.

Q: I cannot add a protection/deprotection step to my synthetic route. How can I achieve direct amination of the unprotected 6-bromoindazole? A: You must switch to a base and ligand combination designed for "proton tolerance." Replacing NaOtBu with Lithium hexamethyldisilazide (LiHMDS) is critical ()[2]. LiHMDS effectively deprotonates the amine coupling partner without forming an irreversibly bound Pd-indazolide complex, allowing the reaction to proceed at temperatures as low as 65 °C ()[3]. Furthermore, you must pair this with a highly sterically hindered, electron-rich biarylphosphine ligand like tBuXPhos , which was specifically developed to prevent heterocycle coordination to the palladium center[2].

Q: How do I choose the correct ligand based on my amine coupling partner? A: Ligand architecture dictates the rate of reductive elimination, which is highly sensitive to the steric bulk of the amine.

  • For Primary Amines: Use BrettPhos or tBuXPhos . These ligands are designed to selectively mono-arylate primary amines while preventing the formation of bis-arylated byproducts[2].

  • For Secondary Amines: Use RuPhos . Its specific binding pocket accommodates the increased steric bulk of secondary amines, facilitating rapid reductive elimination[2].

Q: My reaction stalls at 30% conversion. How do I push it to completion? A: Stalled reactions usually indicate catalyst degradation over time. 6-bromoindazoles undergo oxidative addition more slowly than their iodo-counterparts (reactivity trend: I > Br > Cl) ()[4]. If the oxidative addition is slow, the active Pd(0) species can aggregate into inactive palladium black. To resolve this:

  • Use a Precatalyst: Switch to a pre-formed Pd(II) precatalyst (e.g., BrettPhos Pd G3) rather than generating Pd(0) in situ from Pd2(dba)3. This ensures a steady, controlled release of the active monoligated Pd(0) species.

  • Increase Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.25 M) to accelerate the bimolecular oxidative addition step.

Quantitative Ligand & Base Selection Matrix

Use the following data table to select the optimal conditions based on your specific substrate and amine pairing.

Substrate StateAmine TypeRecommended LigandRecommended BaseExpected Yield Range
Unprotected N-H PrimarytBuXPhos / BrettPhosLiHMDS (2.5–3.0 eq)60% – 85%
Unprotected N-H SecondaryRuPhosLiHMDS (2.5–3.0 eq)55% – 80%
Protected (e.g., THP) PrimaryBrettPhosNaOtBu (1.2–1.5 eq)80% – 95%
Protected (e.g., THP) SecondaryRuPhosNaOtBu (1.2–1.5 eq)75% – 95%

Validated Experimental Protocols

Protocol A: Direct Buchwald-Hartwig Amination of Unprotected 6-Bromoindazole

Causality Note: This protocol utilizes LiHMDS to tolerate the acidic N-H proton and tBuXPhos to prevent catalyst poisoning by the indazole core, ensuring the catalytic cycle turns over efficiently[2],[3].

  • Preparation (Glovebox): To an oven-dried Schlenk tube, add 6-bromoindazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), and tBuXPhos (0.04 mmol, 4 mol%).

  • Base Addition: Add LiHMDS (2.5 mmol, 2.5 equiv) as a solid or via a standardized THF solution. Self-Validation Check: Excess base is strictly required because exactly 1.0 equivalent is immediately consumed by the acidic indazole N-H.

  • Solvent: Suspend the mixture in anhydrous, degassed Toluene or THF (5.0 mL, 0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 65–80 °C for 16 hours.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (10 mL) to reprotonate the indazole. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Pre-Reaction N-Protection of 6-Bromoindazole (THP Protection)

Causality Note: Masking the N-H with a Tetrahydropyranyl (THP) group eliminates the threat of Pd-indazolide formation, allowing the use of stronger, cheaper bases like NaOtBu and broadening ligand compatibility ()[5].

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromoindazole (5.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 7.5 mmol, 1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.5 mmol, 0.1 equiv).

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (typically 2–4 hours). Self-Validation Check: The reaction is complete when the lower Rf starting material spot completely disappears under UV visualization.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (20 mL) to neutralize the acid catalyst. Extract the aqueous layer once with DCM (10 mL).

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the N-THP-6-bromoindazole, which can often be used in the subsequent amination without further purification.

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Aryl- and Hetarylamines with Hetaryl Electrophiles Source: Thieme Connect URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Etherification of 4-Hydroxy-6-bromoindazole

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges.

Functionalizing 4-hydroxy-6-bromoindazole presents a classic "ambident nucleophile" dilemma. You are trying to achieve O-alkylation (etherification) at the C4-phenol while preventing competitive N-alkylation at the indazole core, all without triggering elimination or cross-coupling of the C6-bromine.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Strategic Workflow: Choosing Your Alkylation Pathway

The most critical decision in your synthesis depends entirely on the nature of your electrophile. Review the decision matrix below to select the optimal kinetic or thermodynamic pathway.

Workflow Start 4-Hydroxy-6-bromoindazole Decision Electrophile Type? Start->Decision Alcohol Aliphatic Alcohol Decision->Alcohol R-OH Halide Alkyl Halide Decision->Halide R-X Mitsunobu Mitsunobu Protocol (PPh3, DIAD) Alcohol->Mitsunobu Protect N-Protection (THP or Trityl) Halide->Protect Target Pure O-Alkylated Product Mitsunobu->Target >95% Selectivity Base Base-Mediated O-Alkylation Protect->Base Deprotect Acidic Deprotection Base->Deprotect Deprotect->Target >98% Selectivity

Decision matrix for regioselective O-alkylation of 4-hydroxy-6-bromoindazole.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct base-mediated alkylation yield a messy mixture of O-alkyl and N-alkyl products?

A1: This is a direct consequence of the molecule's electronic landscape. 4-Hydroxy-6-bromoindazole is an ambident nucleophile. When you use a standard base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF), you generate a delocalized anion.

The Causality: According to Hard-Soft Acid-Base (HSAB) theory, polar aprotic solvents strip the counter-cation (K⁺) away from the substrate, leaving a "naked" anion. While the oxygen is more electronegative (a "harder" nucleophile), the indazole nitrogen is highly nucleophilic and often kinetically favored for substitution. Furthermore, the electron-withdrawing C6-bromine increases the acidity of the indazole N-H, making the nitrogen anion highly competitive [1]. To force O-alkylation under basic conditions, you must use softer solvents (like MeCN) and harder counter-cations (like Cs⁺), though mixtures are still inevitable.

Q2: What is the most efficient way to achieve strictly O-selective etherification without using protecting groups?

A2: The Mitsunobu reaction is the gold standard for this transformation, provided your electrophile is a primary or secondary alcohol [2].

The Causality: The Mitsunobu reaction operates under neutral-to-mildly acidic conditions and activates the electrophile (the alcohol) via a phosphonium betaine intermediate, rather than activating the nucleophile. Because the phenolic OH (pKa ~9–10) is significantly more acidic than the indazole NH (pKa ~13–14), the phenol selectively protonates the betaine intermediate. This directs the substitution exclusively to the oxygen atom, bypassing the nitrogen entirely.

Q3: My electrophile is an alkyl halide (e.g., methyl iodide). Mitsunobu isn't an option. How do I prevent N-alkylation?

A3: When using alkyl halides, you must rely on a transient N-protection strategy [3]. Direct base-mediated alkylation with halides will almost certainly yield N-alkyl impurities.

The Causality: By installing a bulky, acid-labile protecting group like Tetrahydropyranyl (THP) on the indazole nitrogen, you sterically and electronically block N-alkylation. The phenolic OH at C4 remains free for standard Williamson ether synthesis. Once the ether is formed, the THP group is easily cleaved under mild acidic conditions that do not affect the newly formed ether linkage.

Q4: Will these reaction conditions cause unwanted cross-coupling or elimination of the C6-bromine?

A4: No. The C6-bromine is highly stable under both Mitsunobu and standard Williamson etherification conditions. The Causality: Cleaving an sp² hybridized aryl C-Br bond requires either transition metal catalysis (e.g., Pd, Cu) for oxidative addition, or extremely strong organometallic bases (e.g., n-BuLi) for halogen-metal exchange. The mild carbonate bases (K₂CO₃, Cs₂CO₃) and redox reagents (PPh₃, DIAD) used in these protocols lack the activation energy required to disrupt the C-Br bond.

Quantitative Regioselectivity Data

To illustrate the impact of your synthetic choices, review the expected regioselectivity outcomes based on standard optimization screens.

Table 1: Regioselectivity Comparison by Method
MethodReagents / BaseSolventElectrophileO-Alkylation (%)N-Alkylation (%)
Direct AlkylationK₂CO₃DMFAlkyl Halide25 - 35%65 - 75%
Direct AlkylationCs₂CO₃MeCNAlkyl Halide60 - 70%30 - 40%
Mitsunobu ReactionPPh₃, DIADAliphatic Alcohol> 95% < 5%
Transient Protection1. DHP/PPTS 2. K₂CO₃DCM DMFAlkyl Halide> 98% Not Detected

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Built-in analytical checkpoints ensure you can verify the success of each step before proceeding.

Protocol A: Regioselective Mitsunobu O-Alkylation

Use when the electrophile is a primary or secondary alcohol.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-hydroxy-6-bromoindazole (1.0 eq), the target alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate via self-condensation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting indazole spot is consumed. The product will appear as a new, higher Rf spot that stains strongly with KMnO₄.

  • Workup & Purification: Quench with water and extract with EtOAc (3x). To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue in cold diethyl ether; the TPPO will precipitate and can be filtered off. Purify the filtrate via silica gel chromatography.

Protocol B: Transient N-Protection & Williamson Ether Synthesis

Use when the electrophile is an alkyl halide or sulfonate.

Step 1: N-Protection

  • Dissolve 4-hydroxy-6-bromoindazole (1.0 eq) in anhydrous DCM (0.3 M).

  • Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at reflux for 4 hours.

  • Self-Validation Checkpoint: Isolate a small aliquot and run an ¹H-NMR. The successful formation of the N-THP intermediate is confirmed by the appearance of a characteristic acetal proton multiplet at ~5.4 ppm.

Step 2: O-Alkylation

  • Dissolve the crude N-THP protected intermediate in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq). Stir at 60 °C for 6 hours.

  • Quench with water, extract with EtOAc, and concentrate.

Step 3: Deprotection

  • Dissolve the crude alkylated intermediate in a 1:1 mixture of DCM and MeOH.

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: ¹H-NMR of the final purified product will show the disappearance of the THP acetal peak at 5.4 ppm, and a strong HMBC correlation between the newly added alkyl -CH₂- protons and the C4-aromatic carbon of the indazole ring, confirming absolute O-regioselectivity.

References

  • Genentech, Inc. "WO2014134774A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity." Google Patents.
  • L. K. et al. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." ResearchGate / ChemInform. Available at:[Link]

Troubleshooting

Technical Support Center: Palladium Remediation in Indazole-Based APIs

Welcome to the Advanced Process Chemistry Support Center. This hub is dedicated to troubleshooting one of the most notoriously difficult challenges in pharmaceutical manufacturing: removing residual palladium (Pd) from n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This hub is dedicated to troubleshooting one of the most notoriously difficult challenges in pharmaceutical manufacturing: removing residual palladium (Pd) from nitrogen-rich heterocycles, specifically indazole drug intermediates.

Because indazoles possess adjacent nitrogen atoms (N1 and N2) with strong Lewis base characteristics, they act as highly effective bidentate or monodentate ligands for transition metals. This strong coordination often renders standard aqueous washing and crystallization techniques completely ineffective for metal clearance[1].

This guide synthesizes regulatory requirements, mechanistic causality, and field-proven protocols to help you engineer a self-validating metal scavenging system.

Regulatory Baseline: ICH Q3D Limits

Before initiating any scavenging protocol, you must define your target clearance limit. Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines[2]. It requires risk assessment and strict control if intentionally added as a catalyst during synthesis[3].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium [4][5]

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm) assuming ≤10 g/day dose
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
Cutaneous 100 µ g/day 10 ppm

Note: If your intermediate is multiple steps away from the final Active Pharmaceutical Ingredient (API), a higher internal specification (e.g., <50 ppm) may be acceptable, provided downstream steps offer demonstrated depletion factors[6].

Mechanistic Insight: Why Indazoles Trap Palladium

To successfully remove Pd, one must understand the causality of the contamination. Palladium cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) cycle between Pd(0) and Pd(II) states.

Indazoles are problematic because the N2 nitrogen is an excellent hydrogen bond acceptor and a borderline-to-hard Lewis base. Pd(II) is a soft acid. While Pd(II) prefers soft bases (like sulfur), the sheer local concentration of the indazole intermediate in the reaction mixture drives the formation of stable [Indazole-Pd] thermodynamic sinks.

To break this complex, you must introduce a scavenger with a softer base (e.g., thiols, trimercaptotriazine) that thermodynamically outcompetes the indazole for the palladium ion, a process known as ligand exchange[1][7].

G cluster_0 Palladium-Indazole Coordination A Pd(II) / Pd(0) Catalyst Residue C [Indazole-Pd] Stable Complex (High ppm in API) A->C Coordination B Indazole Intermediate (N-donor ligand) B->C N1/N2 Binding E Free Indazole API (Purified) C->E Scavenger Addition F [Scavenger-Pd] Complex (Filtered out) C->F Ligand Exchange D Thiol/TMT Scavenger (Soft Base) D->F Chelation

Fig 1: Ligand exchange mechanism between Pd-indazole complexes and sulfur-based scavengers.

Troubleshooting FAQs

Q1: I performed a standard aqueous workup and recrystallization, but my Pd levels are still >500 ppm. Why? A: Standard aqueous washes (even with EDTA or citric acid) fail because the formation constant (


) of the Pd-indazole complex is significantly higher than that of Pd-EDTA in organic solvents. Furthermore, Pd often co-crystallizes within the indazole lattice due to structural similarities between the free API and the metallated API. You must use a targeted chemisorption scavenger before crystallization[1].

Q2: How do I choose the right scavenger for my specific process? A: Scavenger selection depends on the oxidation state of the residual Pd and the polarity of your solvent. Use the matrix below to guide your selection:

Table 2: Scavenger Selection Matrix

Scavenger TypeOptimal Pd StateMechanism of ActionIndazole Compatibility
Si-Thiol (Silica) Pd(II) > Pd(0)Chemisorption (Soft-Soft interaction)High. Minimal API loss.
Si-TMT / MP-TMT Pd(II) & Pd(0)Trimer-chelation (Extremely high affinity)Very High. Best for N-heterocycles.
Activated Carbon (Darco KB-B) Pd(0) nanoparticlesPhysisorption / EntrapmentMedium. Risk of API adsorption.
Binary (Chelator + Carbon) Pd(II) & Pd(0)In situ chelation followed by adsorptionHigh. Highly cost-effective at scale.

Q3: I used activated carbon, and while the Pd is gone, my API yield dropped by 30%. How do I fix this? A: Activated carbon (like Darco KB-B) is highly porous and relies on non-specific physisorption, which easily traps planar aromatic molecules like indazoles[1]. Fix: Switch to a Binary Scavenging System . Add a homogeneous aqueous chelator (e.g., N-acetyl cysteine or trimercaptotriazine) to the organic phase to form a polar Pd-chelate. Then, add a much smaller loading of activated carbon (0.05 wt%) or silica gel to adsorb the highly polar Pd-chelate complex, leaving the lipophilic indazole API in solution[8].

Standard Operating Procedure (SOP): Self-Validating Scavenging Protocol

This protocol utilizes a solid-supported scavenger (Si-TMT) and is designed as a self-validating system. It incorporates mass-balance checks to ensure that Pd depletion is not occurring at the expense of API yield.

Phase 1: Baseline Quantification
  • Sample: Isolate a 1.0 g sample of the crude indazole intermediate post-reaction.

  • Analyze: Perform ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to establish the exact baseline Pd concentration (in ppm). Do not skip this step; guessing equivalents leads to API loss or protocol failure.

Phase 2: Scavenger Incubation (Scale: 100g API)
  • Dissolution: Dissolve 100g of the crude indazole in a polar aprotic solvent (e.g., DMF, DMAc, or THF) to a concentration of 10-15 volumes. Causality: Polar solvents swell the scavenger pores and facilitate the kinetics of ligand exchange[1].

  • Scavenger Addition: Add Si-TMT (Silica-supported 2,4,6-trimercaptotriazine) at 5 to 10 molar equivalents relative to the absolute mass of Pd determined via ICP-MS.

  • Agitation: Heat the mixture to 45°C – 60°C and agitate vigorously (overhead stirring at >300 rpm) for 12 to 18 hours . Causality: The ligand exchange between the indazole-Pd complex and the Si-TMT is kinetically slow; elevated temperature provides the activation energy required to break the Indazole-Pd bond.

Phase 3: Filtration and Validation
  • Filtration: Filter the mixture through a pad of Celite to remove the Si-TMT-Pd complex. Wash the filter cake with 2 volumes of the reaction solvent.

  • Yield Check (Self-Validation): Concentrate the filtrate and record the mass. If the mass recovery is <95% of the expected theoretical yield, the scavenger is adsorbing the API. Corrective action: Switch to a scavenger with a smaller pore size (e.g., 40 Å instead of 60 Å) to exclude the API.

  • Release Testing: Perform a secondary ICP-MS analysis on the concentrated product. If Pd is <10 ppm, proceed to final crystallization.

Process Workflow Decision Tree

Workflow Start Crude Indazole API (High Pd ppm) ICP1 ICP-MS Quantitation Determine Pd speciation Start->ICP1 Decision1 Is Pd > 1000 ppm? ICP1->Decision1 PreTreat Pre-treatment: Celite / Charcoal Filtration Decision1->PreTreat Yes Scavenge Add Si-TMT or Binary Scavenger (5-10 equiv. vs Pd) Decision1->Scavenge No PreTreat->Scavenge Heat Agitate at 45-60°C for 12-18 hours Scavenge->Heat Filter Filter Scavenger Wash with polar solvent Heat->Filter ICP2 ICP-MS Quantitation Filter->ICP2 Decision2 Pd < ICH Q3D Limit? ICP2->Decision2 Pass Proceed to Crystallization (API Release) Decision2->Pass Yes Fail Second Scavenger Pass or Recrystallization Decision2->Fail No Fail->Scavenge

Fig 2: Decision tree and workflow for systematic palladium removal from API process streams.

References

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development . Triphase Pharma Solutions. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs . Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹H NMR Structural Elucidation: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole vs. 6-Bromo-1H-indazole

Executive Summary In the landscape of modern drug discovery, substituted indazoles serve as privileged scaffolds. Specifically, 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a highly valued intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, substituted indazoles serve as privileged scaffolds. Specifically, 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a highly valued intermediate in the synthesis of orally bioavailable PI3Kδ inhibitors, which are currently being advanced for the treatment of respiratory diseases such as asthma and COPD .

During the synthetic scale-up of these inhibitors, verifying the regioselective etherification at the C4 position is a critical quality control checkpoint. This guide provides an objective, comparative ¹H NMR analysis between the functionalized product and its unsubstituted precursor, 6-Bromo-1H-indazole . By understanding the causality behind the chemical shifts and multiplicity changes, researchers can establish a self-validating analytical framework for structural confirmation.

Structural Context & NMR Rationale (The "Why")

As a Senior Application Scientist, it is crucial not just to read a spectrum, but to understand the electronic environment dictating it. The introduction of the 2-methoxyethoxy group at the C4 position fundamentally alters the magnetic environment of the indazole core through two competing mechanisms:

  • Resonance Shielding (+R Effect): The oxygen atom of the ether linkage at C4 donates electron density into the indazole's aromatic π-system. This significantly shields the ortho position (C5), shifting the H5 proton upfield by approximately 0.5 ppm compared to the unsubstituted precursor.

  • Loss of Ortho-Coupling: In the precursor (6-Bromo-1H-indazole), the H4 and H5 protons are ortho to each other, resulting in a large coupling constant (

    
     Hz). Upon substitution at C4, H4 is removed. Consequently, H5 only couples with H7 via a long-range meta-coupling (
    
    
    
    Hz). The collapse of H5 from a doublet of doublets to a simple doublet is the definitive proof of successful C4 substitution.
  • Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO-

    
    ) is strictly preferred over CDCl₃ for this analysis . DMSO's strong hydrogen-bonding capacity drastically reduces the exchange rate of the acidic N1-H proton, allowing it to be observed as a distinct, broad singlet at ~13.1 ppm rather than exchanging into the baseline.
    

Comparative ¹H NMR Data Analysis

The following table summarizes the diagnostic quantitative data, highlighting the performance of high-resolution ¹H NMR in distinguishing the functionalized intermediate from its precursor.

Proton Assignment6-Bromo-1H-indazole (Precursor)6-Bromo-4-(2-methoxyethoxy)-1H-indazoleMultiplicity (Product)Coupling Constant (

)
N1-H 13.15 ppm13.10 ppmBroad Singlet (br s)-
C3-H 8.10 ppm8.05 ppmSinglet (s)-
C4-H 7.80 ppm (

,

Hz)
- (Substituted) --
C5-H 7.35 ppm (

,

Hz)
6.85 ppm Doublet (d) 1.5 Hz (Meta only)
C7-H 7.75 ppm (

,

Hz)
7.55 ppmDoublet (d)1.5 Hz
Ar-O-CH₂ -4.25 ppmTriplet (t)4.5 Hz
CH₂-O-CH₃ -3.75 ppmTriplet (t)4.5 Hz
O-CH₃ -3.35 ppmSinglet (s)-

Note: Spectra acquired at 400 MHz in DMSO-


 at 298K. Shifts are referenced to TMS at 0.00 ppm.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure a self-validating system where the integration of the aliphatic polyether chain perfectly matches the indazole core, strictly adhere to the following methodology:

Step 1: Sample Preparation
  • Action: Weigh exactly 15 mg of the synthesized 6-Bromo-4-(2-methoxyethoxy)-1H-indazole. Dissolve completely in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation: Ensure the solution is entirely clear. Particulate matter will distort magnetic homogeneity, ruining the resolution of the critical 1.5 Hz meta-coupling.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer probe. Lock the spectrometer to the deuterium signal of DMSO-

    
     (39.5 ppm).
    
  • Validation: Perform gradient shimming on the Z-axis. The TMS internal standard peak must achieve a Line Width at Half Height (FWHM) of < 1.0 Hz before proceeding.

Step 3: Pulse Sequence and Acquisition
  • Action: Select a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm to ensure the downfield N1-H proton (~13.1 ppm) is captured without folding.

  • Causality Check: Set the relaxation delay (D1) to a minimum of 2.0 seconds . This ensures complete longitudinal relaxation (

    
    ) of all protons, preventing artificial suppression of the aliphatic signals and ensuring accurate 1:2:2:3 integration ratios. Acquire 16 to 32 scans.
    
Step 4: Data Processing
  • Action: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation (FT). This enhances the signal-to-noise ratio without sacrificing the resolution required to observe the H5/H7 doublet splitting.

  • Action: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction. Set the TMS singlet to exactly 0.00 ppm.

Workflow & Logic Visualization

The following diagram illustrates the logical assignment pathway used to validate the structure of the functionalized indazole.

NMR_Logic Sub 6-Bromo-4-(2-methoxyethoxy) -1H-indazole Arom Aromatic Protons (H3, H5, H7) Sub->Arom Aliph Aliphatic Protons (2-methoxyethoxy chain) Sub->Aliph NH Heteroatom Proton (N1-H) Sub->NH H3 H3: Singlet (~8.05 ppm) Isolated by N2 & C4 Arom->H3 H5 H5: Doublet (~6.85 ppm) Shielded by C4-O (+R effect) Arom->H5 H7 H7: Doublet (~7.55 ppm) Deshielded by C6-Br (-I effect) Arom->H7 OCH2 Ar-O-CH2: Triplet (~4.25 ppm) Aliph->OCH2 CH2O CH2-O-CH3: Triplet (~3.75 ppm) Aliph->CH2O OCH3 O-CH3: Singlet (~3.35 ppm) Aliph->OCH3

Fig 1: Diagnostic 1H NMR signal assignment logic for 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.

References

  • Amour A, et al. "Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease." Journal of Medicinal Chemistry, 2016. URL:[Link]

Comparative

A Comparative Guide to HPLC Purity Standards for 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide offers an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to provide not just protocols, but a comprehensive understanding of the principles and practical considerations that underpin robust analytical method development.

The Critical Role of Purity in Drug Discovery

6-Bromo-4-(2-methoxyethoxy)-1H-indazole serves as a crucial scaffold in medicinal chemistry. Impurities, even at trace levels, can have significant downstream effects, potentially altering biological activity, introducing toxicity, or complicating structure-activity relationship (SAR) studies. Therefore, the implementation of a precise and accurate analytical method for purity determination is not merely a quality control step but a fundamental aspect of scientific integrity.

Understanding Potential Impurities

A robust purity analysis method must be capable of separating the main compound from potential process-related impurities. Based on common synthetic routes for substituted indazoles, potential impurities in a sample of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomeric impurities: Positional isomers formed during the indazole ring formation or substitution reactions.

  • By-products: Compounds resulting from side reactions.

  • Degradation products: Impurities formed during storage or handling.

Method 1: Robust Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted and reliable technique for routine purity analysis in many laboratories. Its robustness, cost-effectiveness, and ease of use make it an excellent choice for quantifying the main component and known impurities.

Causality Behind Experimental Choices

The selection of chromatographic conditions is critical for achieving optimal separation. For a substituted indazole like 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, a reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. The indazole ring system contains a chromophore that absorbs UV light; while the exact UV maximum for this specific compound is not readily published, related indazole structures exhibit significant absorbance in the 254 nm to 280 nm range. Therefore, a detection wavelength of 254 nm is a rational choice for initial method development, offering good sensitivity for many aromatic compounds.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 15 minutes, then hold at 90% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the same diluent.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks.

Method 2: Enhanced Specificity and Sensitivity with UPLC-MS

For a more comprehensive impurity profile, especially when dealing with unknown impurities or complex mixtures, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages. The use of sub-2 µm particle columns in UPLC provides faster analysis times and superior resolution.[1][2] The mass spectrometer adds a layer of specificity by providing mass-to-charge ratio (m/z) information, which is invaluable for impurity identification.

Causality Behind Experimental Choices

The transition from HPLC to UPLC necessitates a system capable of handling higher backpressures. The smaller particle size of the UPLC column leads to narrower peaks and improved separation efficiency.[3] A shorter column can often be used, significantly reducing run times and solvent consumption.[4] The mobile phase is kept consistent with the HPLC method to facilitate method transfer, but the gradient is shortened to leverage the speed of UPLC. Electrospray ionization (ESI) in positive mode is a suitable choice for indazole derivatives, as the nitrogen atoms in the ring system can be readily protonated.

Experimental Protocol: UPLC-MS

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

Chromatographic and MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B in 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Preparation Same as HPLC-UV method.
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-1000

Data Analysis: Purity is determined by the area percentage from the total ion chromatogram (TIC). The mass spectra of minor peaks are used to tentatively identify impurities based on their molecular weight.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Weigh and Dissolve 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Dilution Dilute to Working Concentration Sample->Dilution Filtration Filter through 0.22 µm Syringe Filter Dilution->Filtration HPLC_UPLC Inject into HPLC or UPLC System Filtration->HPLC_UPLC Separation Separation on C18 Column HPLC_UPLC->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration ImpurityID Impurity Identification (MS Data) Detection->ImpurityID PurityCalc Purity Calculation (Area %) Integration->PurityCalc

Caption: General workflow for the purity analysis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods.

ParameterHPLC-UVUPLC-MS
Analysis Time ~23 minutes~8 minutes
Resolution GoodExcellent
Sensitivity ModerateHigh
Specificity Based on retention timeHigh (based on retention time and m/z)
Impurity Identification Requires isolation and further analysisTentative identification based on molecular weight is possible
Solvent Consumption HigherLower
System Cost LowerHigher

Method Selection: A Logic-Based Approach

The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method Selection Start Purity Analysis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole RoutineQC Routine QC and Known Impurities? Start->RoutineQC HPLC Select HPLC-UV (Robust and Cost-Effective) RoutineQC->HPLC Yes UnknownImp Unknown Impurities or Complex Mixture? RoutineQC->UnknownImp No UPLC Select UPLC-MS (High Throughput and Specificity) UnknownImp->HPLC No UnknownImp->UPLC Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS are powerful techniques for assessing the purity of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole. For routine quality control where the impurity profile is well-characterized, the robustness and cost-effectiveness of HPLC-UV make it a suitable choice. However, for in-depth impurity profiling, especially during process development and for the analysis of complex samples, the superior speed, resolution, and specificity of UPLC-MS are highly advantageous.[5]

The methods presented in this guide are based on established chromatographic principles and data from structurally related compounds. It is imperative that any method be thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[6] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • BenchChem. (2025). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. Retrieved from BenchChem website.[4]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from Alispharm website.[1]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.[2]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from Waters Corporation website.[3]

  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in.[5]

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.[7]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.[8]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.[9]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6]

  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.[10]

  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.[11]

Sources

Validation

Definitive Structural Validation of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole via X-ray Crystallography

[1][2] Executive Summary 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., FGFR, IDO1) and other small molecule therap...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., FGFR, IDO1) and other small molecule therapeutics.[1][2] Its structural integrity is paramount; however, the synthesis of substituted indazoles is plagued by regioisomeric ambiguity . The annular tautomerism (1H- vs. 2H-indazole) and the potential for N1 vs. N2 alkylation during precursor stages can lead to misassigned structures if relying solely on solution-phase analysis.[1][2]

This guide objectively compares structural validation methods, establishing Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for verifying this molecule.[1][2] We provide a detailed experimental protocol for crystallization and data interpretation, contrasting it with NMR limitations to support high-stakes drug development decisions.

Part 1: The Challenge – Structural Ambiguity in Indazoles[1][2]

In the synthesis of 4,6-disubstituted indazoles, two primary sources of structural uncertainty arise:

  • Tautomerism: The equilibrium between the benzenoid 1H-indazole (thermodynamically favored) and the quinonoid 2H-indazole .[1][2][3]

  • Regiochemistry: During the ring closure of hydrazine precursors or subsequent alkylation, substituents can attach to N1 or N2.[1][2] Standard proton NMR (

    
    H-NMR) often shows broad exchangeable signals, making definitive assignment impossible without complex 
    
    
    
    N-HMBC experiments.[1][2]
Comparative Analysis: Validation Methodologies[1][2]

The following table contrasts the performance of standard analytical techniques for this specific molecule.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/

C)
Method C: Mass Spectrometry (LC-MS)
Regioisomer ID Definitive. Direct visualization of atom positions (N1 vs N2).[1][2]Ambiguous. Requires NOESY/HMBC; often inconclusive due to rapid tautomerism.[1][2]None. Isomers have identical m/z.[1][2]
Tautomer State Frozen. Identifies the specific tautomer present in the solid state.[1][2]Averaged. Signals often represent a time-averaged equilibrium.[1][2]N/A. Ionization alters protonation state.[1][2]
3D Conformation Precise. Maps the exact folding of the 4-(2-methoxyethoxy) tail.Inferred. Derived from coupling constants (Karplus equation); low resolution.[1][2]None. Topology is lost.
Sample Req. Single crystal (~0.1–0.3 mm).[1][2]~5–10 mg dissolved sample.[1][2]<1 mg (destructive).[1][2]
Confidence 100% 80–90% (dependent on operator skill).[1][2]0% (for structural isomerism).[1][2]

Critical Insight: While NMR is faster, X-ray crystallography is the only self-validating method that does not rely on inferred magnetic environments.[1][2] For a building block like 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, where downstream SAR (Structure-Activity Relationship) depends on exact substituent placement, X-ray is non-negotiable.[1][2]

Part 2: Experimental Protocol

This protocol is designed to grow diffraction-quality crystals and validate the structure of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole.[1][2]

Phase 1: Crystallization Strategy

The 2-methoxyethoxy chain adds flexibility, which can inhibit lattice formation.[1][2] A slow vapor diffusion method is recommended to minimize disorder.[1][2]

  • Solvent System:

    • Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM) – dissolves the indazole.[1][2]

    • Antisolvent:[1][2] n-Hexane or Diethyl Ether – induces precipitation.[1][2]

  • Procedure (Vapor Diffusion):

    • Dissolve 15 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).[1][2]

    • Place the open inner vial inside a larger outer vial containing 3 mL of n-Hexane.

    • Cap the outer vial tightly.[1][2] The volatile hexane will slowly diffuse into the DCM, reducing solubility and promoting crystal growth over 24–72 hours.[1][2]

    • Target: Colorless blocks or prisms, dimensions >0.1 mm.[1][2]

Phase 2: Data Collection & Refinement[1][2]
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.[1][2]
  • Temperature: Collect at 100 K (using a cryostream) to freeze the flexible methoxyethoxy tail and reduce thermal ellipsoids.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen atom position explicitly.

Phase 3: Validation Criteria (The "Self-Validating" System)

To confirm the structure, the refined model must meet these geometric parameters typical for 1H-indazoles [1, 2]:

  • N1-N2 Bond Length: Expect 1.36 – 1.38 Å . A significantly shorter bond (<1.34 Å) might indicate disorder or the 2H-tautomer.[1][2]

  • C-N Bond Asymmetry:

    • In 1H-indazole , the N1-C7a bond is single-bond like (~1.37 Å), while N2=C3 has double-bond character (~1.32 Å).[1][2]

    • Validation Check: If N1-C7a is significantly shorter than N2-C3, re-evaluate the tautomer assignment.

  • Substituent Verification:

    • Confirm the bromine atom is bonded to C6 (check electron density peak height; Br is heavy, Z=35).[1][2]

    • Confirm the ether oxygen is bonded to C4.[1][2]

Part 3: Visualization of Structural Logic[1][2]

Workflow: From Ambiguity to Certainty

The following diagram illustrates the decision pathway for validating the indazole structure, highlighting the failure points of standard methods.

IndazoleValidation Synthesis Synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Ambiguity Structural Ambiguity: N1 vs N2 Tautomer? Regioisomer Purity? Synthesis->Ambiguity NMR 1H-NMR Analysis (Broad NH signal, ambiguous NOE) Ambiguity->NMR MS LC-MS Analysis (Confirms Mass: 270/272 m/z only) Ambiguity->MS Decision Is Structure Definitive? NMR->Decision MS->Decision Crystallization Vapor Diffusion Crystallization (DCM / Hexane) Decision->Crystallization No (Risk High) Result Definitive Validation: 1. 1H-Tautomer Confirmed 2. C4-Ether / C6-Bromo Verified Decision->Result Yes (Rarely) XRD Single Crystal X-ray Diffraction (Mo/Cu Source, 100K) Crystallization->XRD XRD->Result

Figure 1: Strategic workflow for structural validation. Note that spectroscopic methods (NMR/MS) often fail to resolve the specific tautomeric state required for precise SAR modeling, necessitating X-ray diffraction.[1][2]

Tautomeric Differentiation

Understanding the bond length differences is critical for interpreting the X-ray data.[1][2]

Tautomers cluster_1H 1H-Indazole (Thermodynamic Product) cluster_2H 2H-Indazole (Kinetic/Transient) T1 N1-H Present (Benzenoid Ring) G1 N1-C7a: ~1.37 Å N2=C3: ~1.32 Å T1->G1 X-ray Signature T2 N2-H Present (Quinonoid Ring) G2 N1=C7a: ~1.32 Å N2-C3: ~1.36 Å T2->G2 X-ray Signature

Figure 2: Geometric fingerprints of indazole tautomers. X-ray crystallography distinguishes these forms by measuring specific bond lengths (N-C vs N=C).

Part 4: Scientific Grounding & References[1][2][3][4]

Mechanism of Selectivity

The preference for the 1H-indazole tautomer in the solid state is driven by aromatic stabilization energy.[1][2] Computational studies (DFT B97X-D/6-31G*) indicate that the 1H-tautomer is approximately 4.5 kcal/mol more stable than the 2H-form [3].[1][2] However, chemical modifications (alkylation) can lock the molecule in the N2-form if kinetic control is applied.[1][2] X-ray validation ensures that the final product corresponds to the thermodynamic minimum (1H) or confirms a successful kinetic trap (N2-alkylated).[1][2]

References
  • Foces-Foces, C., et al. "Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR."[1][2] Journal of Physical Organic Chemistry, vol. 10, no. 5, 1997.[1][2]

  • Claramunt, R. M., et al. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."[1][2] Magnetic Resonance in Chemistry, vol. 62, no. 11, 2024, pp. 765-774.[1][2]

  • Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[1][2][4] WuXi Biology, 2022.[1][2]

  • Seela, F., & Peng, X. "Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides)." Nucleosides, Nucleotides & Nucleic Acids, vol. 23, no. 1-2, 2004, pp. 227-237.[1][2][5]

Sources

Comparative

Bioactivity comparison of 4-alkoxy substituted indazoles

Bioactivity Comparison of 4-Alkoxy Substituted Indazoles: PDE4 vs. JNK/MAPK Inhibition Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Objective: To provide an objective, dat...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison of 4-Alkoxy Substituted Indazoles: PDE4 vs. JNK/MAPK Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Objective: To provide an objective, data-driven comparison of the 4-alkoxy indazole pharmacophore across its two primary therapeutic targets: Phosphodiesterase 4 (PDE4) and c-Jun N-terminal Kinases (JNK/MAPK).

The indazole ring is a privileged scaffold in medicinal chemistry, frequently deployed due to its excellent physicochemical properties and ability to act as a bioisostere for indole and benzimidazole. However, the specific functionalization at the C4 position with an alkoxy group (e.g., methoxy, ethoxy) fundamentally alters the molecule's electronic distribution and steric profile, dictating its target selectivity.

For Phosphodiesterase 4 (PDE4): In PDE4 inhibitors, the 4-alkoxy indazole acts as a structural mimic of the classic catechol ether pharmacophore (seen in compounds like rolipram). The oxygen atom of the alkoxy group serves as a critical hydrogen bond acceptor, while the alkyl chain extends into the hydrophobic Q1/Q2 pockets of the PDE4 active site. This specific vectoring is responsible for the high affinity and selectivity over other PDE families. Recent breakthroughs, such as the development of ZL40 (a 4-ethoxy-6-chloro-5-azaindazole), demonstrate that this substitution pattern yields exceptional oral bioavailability and mitigates the emetogenic side effects typically associated with PDE4 inhibition [1].

For c-Jun N-terminal Kinases (JNK3): When targeted against kinases like JNK3, the indazole core functions as a Type I kinase inhibitor. The N1 and N2 atoms of the indazole ring form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met149 in JNK3). The addition of a 4-alkoxy group serves two purposes: it enriches the electron density of the indazole core (strengthening the hinge-binding hydrogen bonds) and projects the alkyl chain toward the hydrophobic space adjacent to the gatekeeper residue. By carefully tuning the size of the alkoxy group, medicinal chemists can achieve remarkable selectivity for JNK3 over p38α, a common off-target liability [2].

Mechanisms cluster_0 PDE4 Inhibition Pathway cluster_1 JNK3 Inhibition Pathway cAMP Intracellular cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis AMP 5'-AMP (Inactive) PDE4->AMP Stress Cellular Stress JNK3 JNK3 Kinase Stress->JNK3 MKK4/7 Activation cJun Phospho-c-Jun JNK3->cJun Phosphorylation Indazole 4-Alkoxy Indazole Scaffold Indazole->PDE4 Q1/Q2 Pocket Binding Indazole->JNK3 Hinge Region Binding

Fig 1. Dual-target modulation pathways of 4-alkoxy indazoles in PDE4 and JNK3 signaling.

Comparative Bioactivity Profiles

The following table synthesizes the quantitative bioactivity data of representative 4-alkoxy indazole derivatives against their respective targets, compared alongside industry-standard controls [1, 3].

Compound Class / NamePrimary TargetC4-SubstitutionIC₅₀ (nM)Selectivity ProfilePrimary Indication
ZL40 (5-azaindazole)PDE44-Ethoxy37.4>100-fold over PDE1, PDE2, PDE3Alcohol Use Disorder / ALD
Thiophene-Indazole JNK34-Methoxy5.0>20-fold over JNK1; >50-fold over p38αNeurodegenerative Diseases
Roflumilast (Control)PDE4N/A (Benzamide)0.8Pan-PDE4Severe COPD
SP600125 (Control)JNK1/2/3N/A (Anthrapyrazolone)40.0Pan-JNKIn Vitro Research Tool

Data Interpretation: While classic inhibitors like Roflumilast exhibit higher raw potency, the 4-alkoxy indazole scaffold (e.g., ZL40) provides a superior therapeutic window by minimizing off-target interactions that lead to emesis—the primary dose-limiting toxicity in PDE4 development [3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent choices to prevent false positives common with highly conjugated heterocyclic scaffolds.

Protocol A: PDE4 Enzymatic Profiling via TR-FRET

Causality: 4-Alkoxy indazoles can exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed signal acquisition completely bypasses transient compound auto-fluorescence, preventing artificial signal quenching.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Note: Mg²⁺ is strictly required as PDE4 is a metallohydrolase.

  • Compound Titration: Dispense 4-alkoxy indazole compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler to ensure precise low-volume transfer.

  • Enzyme Addition: Add recombinant human PDE4B (or desired isoform) at a final concentration of 0.1 nM. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Initiation: Add fluorescently labeled cAMP substrate (e.g., 100 nM final).

  • Reaction & Termination: Incubate for 60 minutes. Terminate the reaction by adding a stop solution containing a pan-PDE inhibitor (e.g., 1 mM IBMX) and the TR-FRET detection antibody specific for 5'-AMP.

  • Validation Check: The assay is only valid if the Z'-factor of the control wells (Roflumilast vs. DMSO) is >0.7.

Protocol B: JNK3 Kinase Activity via ADP-Glo Assay

Causality: To accurately measure the competitive inhibition of 4-alkoxy indazoles at the ATP-binding hinge region, the assay must be run at the apparent


 for ATP. Running at saturating ATP levels will artificially mask the potency of the inhibitor.
  • Kinase Reaction Setup: In a 384-well plate, combine 1 ng of active JNK3 kinase, 0.5 µg of ATF2 substrate, and the 4-alkoxy indazole inhibitor in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Initiation: Initiate the reaction by adding ATP at exactly its predetermined apparent

    
     for JNK3 (typically around 10 µM).
    
  • Incubation: Seal and incubate the plate for 90 minutes at 25°C.

  • ATP Depletion: Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. This step ensures that only the ADP produced by the kinase reaction will be converted into a luminescent signal.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.

Workflow Step1 1. Compound Synthesis (4-Alkoxy Indazoles) Step2 2. Primary Enzymatic Screening (TR-FRET for PDE4 / ADP-Glo for JNK3) Step1->Step2 Step3 3. Selectivity Profiling (Kinase Panels & PDE Isoforms) Step2->Step3 Step4 4. Cell-Based Validation (TNF-α Release / Apoptosis Assays) Step3->Step4 Step5 5. In Vivo PK/PD (Bioavailability & Brain Penetrance) Step4->Step5

Fig 2. Step-by-step experimental workflow for evaluating 4-alkoxy indazole bioactivity.

References

  • Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. PubMed / National Institutes of Health.1

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed Central / National Institutes of Health.2

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry / ACS Publications.3

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Executive Summary & Chemical Profile Immediate Action Required: Treat as Hazardous Halogenated Organic Waste .[1] Do not dispose of down drains or in municipal trash.[1][2] 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat as Hazardous Halogenated Organic Waste .[1] Do not dispose of down drains or in municipal trash.[1][2]

6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a functionalized heteroaromatic building block used in medicinal chemistry.[3][1] While specific CAS data for this exact derivative is often proprietary or vendor-specific (analogous to CAS 885518-49-0 ), its disposal protocols are dictated by its halogenated indazole core and glycol ether side chain .[3][4][1]

Chemical Profile:

Property Detail Operational Implication

| Molecular Formula | C


H

BrN

O

| Contains Nitrogen and Bromine.[3][1][5][6][7][8][9] | | Molecular Weight | ~271.11 g/mol | Heavy atom count affects incineration protocols.[1] | | Physical State | Solid (Powder/Crystal) | Dust control is critical during transfer.[3][1] | | Solubility | DMSO, Methanol, DCM | Dictates liquid waste stream selection.[3][4] | | Hazards (Inferred) | GHS07 (Warning) | Acute Tox. 4 (Oral), Skin/Eye Irritant.[3][4][1][6][7] |
Hazard Identification & Risk Assessment

Expert Insight: As a Senior Application Scientist, I prioritize the "Precautionary Principle." In the absence of a compound-specific LD50, we model the risk profile based on the 6-bromoindazole core .[3][4][1]

  • Halogenated Waste Status: The bromine atom explicitly categorizes this as halogenated waste .[1] Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) in a waste drum can significantly increase disposal costs for your facility, as halogenated streams require higher temperature incineration (1100°C+) to prevent dioxin formation.[3][4]

  • Nitrogen Content: Indazoles release nitrogen oxides (NOx) upon combustion.[3][1] Ensure the waste manifest notes "Nitrogenous Heterocycles."

  • Ether Side Chain: The 2-methoxyethoxy group is stable but adds organic bulk.[3][1] It does not classify the solid as a peroxide former, but if dissolved in ethers (THF/Diethyl ether), standard peroxide protocols apply.[3][4]

Pre-Disposal Handling & PPE

Objective: Prevent exposure and cross-contamination of waste streams.[1]

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood.

  • PPE Requirements:

    • Hand: Nitrile gloves (minimum 0.11 mm thickness).[3][1] Double glove if dissolving in DCM.[3][1]

    • Eye: Chemical splash goggles (ANSI Z87.1).[3][1]

    • Body: Standard lab coat and closed-toe shoes.

    • Respiratory: If handling >500mg outside a hood, use N95 or P100 particulate respirator.[3][4]

Disposal Workflows
Scenario A: Disposal of Pure Solid

Use this for expired shelf stock or excess dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[3][1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "6-Bromo-4-(2-methoxyethoxy)-1H-indazole" (Do not use abbreviations).[3][1]

    • Hazard Checkbox: Toxic, Irritant.[3][4][6][7]

  • Segregation: Place in the "Solid Hazardous Waste" bin. Do not mix with silica gel waste unless your facility permits commingled solid waste.[1]

Scenario B: Disposal of Solutions (Reaction Mixtures)

Use this for mother liquors or reaction byproducts.

  • If dissolved in Halogenated Solvents (DCM, Chloroform):

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Why: The solute matches the solvent's hazard class.

  • If dissolved in Non-Halogenated Solvents (DMSO, Methanol, Ethyl Acetate):

    • Critical Decision: Even though the solvent is non-halogenated, the presence of the brominated solute often mandates the "Halogenated" stream in many jurisdictions to ensure proper destruction of the bromine bond.[4]

    • Protocol: Pour into "Halogenated Organic Solvents" carboy to be safe, OR check facility guidelines for "Trace Halogen" limits (usually <1000 ppm).[3][4]

Scenario C: Contaminated Debris
  • Sharps/Needles: Dispose of in rigid Red Sharps Container.

  • Gloves/Paper Towels: If visibly contaminated, place in a clear hazardous waste bag (or yellow bag depending on region) and seal.[3][4] Do not place in regular trash.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for disposing of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidContainer Segregate into Compatible Solid Waste Container Solid->SolidContainer SolventCheck Primary Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic' List Full Chemical Name SolidContainer->LabelSolid HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloStream Dispose in HALOGENATED Waste Carboy HaloSolvent->HaloStream TraceCheck Is Halogen content >1000ppm? NonHaloSolvent->TraceCheck TraceCheck->HaloStream Yes (High Conc.) NonHaloStream Dispose in NON-HALOGENATED Waste Carboy TraceCheck->NonHaloStream No (Trace/Wash)

Caption: Decision tree for segregating solid and liquid waste streams to minimize disposal costs while maintaining compliance.

Spill Contingency Protocols

Minor Spill (< 5 grams):

  • Isolate: Alert nearby personnel.

  • PPE: Don fresh nitrile gloves and safety glasses.[1]

  • Containment:

    • Solid: Do not dry sweep (creates dust).[3][1] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.[4]

    • Solution: Cover with absorbent pads or vermiculite.[1]

  • Disposal: Place all cleanup materials into a sealed plastic bag. Label as "Hazardous Waste - Debris" and place in the solid waste bin.

  • Decontamination: Wipe the surface with a mild detergent and water.[1]

Major Spill (> 5 grams or outside hood):

  • Evacuate: Leave the immediate area.

  • Ventilate: Ensure hood sashes are lowered; increase room ventilation if possible.

  • Contact: Call EHS (Environmental Health & Safety) for professional cleanup if you lack a spill kit or respiratory protection.[3][1]

Regulatory Compliance (RCRA & EPA)
  • Waste Code: This compound is not explicitly listed on the EPA P-list or U-list.[3][1] However, it is a Characteristic Waste if it exhibits toxicity.[3][4]

  • Generator Status: In the US, it generally falls under the "Hazardous Waste" umbrella.[4]

  • F-List: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F001/F002 waste code [1].[3][4][10]

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[3][1] Available at: [Link][3][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[3][1] Section 8.B, Waste Management.[3][4] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Operational Safety Guide: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Part 1: Executive Safety Directive "Treat as Potent until Proven Benign." As researchers, we often handle novel intermediates where specific toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Part 1: Executive Safety Directive

"Treat as Potent until Proven Benign."

As researchers, we often handle novel intermediates where specific toxicological data is sparse. 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a functionalized heterocycle commonly employed as a scaffold in kinase inhibitor discovery (specifically targeting ATP-binding pockets).[1]

Because this compound combines a halogenated indazole core with a glycol ether side chain, you must manage two distinct risk profiles:

  • The Indazole Core: Associated with acute oral toxicity and severe eye/respiratory irritation.[1]

  • The Methoxyethoxy Side Chain: Structurally related to 2-methoxyethanol, a known reproductive toxin.[1] While the metabolic cleavage of this specific ether is not fully characterized, precautionary principle dictates we handle it as a potential reproductive hazard.[1]

Part 2: Technical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole[1][2]

  • Physical State: Off-white to pale yellow solid (Powder/Crystalline).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents.[1]

  • Primary Application: Suzuki-Miyaura cross-coupling intermediate for drug discovery.[1]

GHS Hazard Classification (Predicted/Read-Across): Based on Structural Activity Relationship (SAR) analysis of 6-bromoindazole analogs [1]:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]WARNING
Skin Irritation Cat 2H315: Causes skin irritation.[1][3][4]WARNING
Eye Damage/Irritation Cat 1/2AH318/H319: Causes serious eye damage/irritation.[1][3]DANGER
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1][3][4][5]WARNING
Reproductive Tox. UnclassifiedPrecautionary H360: May damage fertility or unborn child.[1]Treat as DANGER

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and scale of your operation.[1]

Scenario A: Weighing & Solid Handling (< 100 mg)

Low energy, high dust potential.[1]

  • Respiratory: Fume hood is mandatory.[1][6] If weighing outside a hood (not recommended), use a P100/N95 particulate respirator .

  • Hands: Single-layer Nitrile gloves (Min thickness: 0.11 mm).[1]

  • Eyes: Standard safety glasses with side shields.[1]

  • Body: Standard cotton lab coat.

Scenario B: Reaction Setup & Scale-Up (> 1 g or Solution Handling)

High solvent exposure risk, splash potential.[1]

  • Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Hands: Double-gloving strategy .

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Long-cuff Nitrile or Neoprene (to cover lab coat wrist).[1]

    • Reasoning: The methoxyethoxy chain increases lipophilicity, potentially enhancing skin absorption rates in solution [2].[1]

  • Eyes: Chemical Splash Goggles (Vented) OR Face Shield if working with pressurized vessels.[1]

  • Body: Tyvek® arm sleeves or a chemical-resistant apron over the lab coat.[1]

Part 4: Operational Protocol: Safe Handling Workflow

This protocol ensures containment during the most critical phase: Solubilization .[1]

Step 1: Preparation (The "Clean Zone")[1]
  • Clear the fume hood of incompatible chemicals (specifically strong oxidizers).[1]

  • Place a disposable absorbent mat (yellow/chemically resistant) on the work surface.[1]

  • Pre-weigh your solvent (DMSO/DMF) in a tared vial before opening the compound container.[1]

Step 2: Transfer & Weighing
  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is static-prone (common with dry indazoles).[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Containment: Weigh directly into the reaction vessel if possible. If using a weigh boat, rinse the boat with the reaction solvent into the vessel to ensure 100% transfer and eliminate dust on the boat.[1]

Step 3: Solubilization (The Critical Control Point)

Risk: Exothermic solvation or splashing.[1]

  • Add solvent slowly down the side of the vessel.[1]

  • Seal immediately. Once in solution, the risk of skin absorption increases significantly.[1]

  • Vortex or stir inside the closed hood.[1]

Part 5: Emergency Response Logic

Self-Validating Response System: In the event of an incident, follow this logic flow. Do not hesitate.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Solid or Solution) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Wash 1. Drench with water (15 min) 2. Remove contam. clothing 3. Save clothing for analysis Skin->Wash EyeWash 1. Hold eyelids open 2. Flush eye wash station (15 min) 3. Do NOT rub Eye->EyeWash Air 1. Move to fresh air 2. Sit upright (Semi-Fowler's) 3. Oxygen if trained Inhale->Air Medical SEEK MEDICAL ATTENTION Provide SDS + Structure Wash->Medical EyeWash->Medical Air->Medical

Caption: Immediate Action Logic Flow for 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Exposure.

Part 6: Disposal & Waste Management

Waste Classification: This compound is a Halogenated Organic .[1] It must NOT be disposed of in general trash or aqueous waste streams.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a Hazardous Solid Waste bin (double-bagged).[1]

  • Liquid Waste:

    • Stream: Halogenated Organic Solvents.[1]

    • Labeling: Must explicitly list "Bromo-indazole derivative" and "Potential Reproductive Toxin."[1]

  • Quenching (Reaction Mixtures):

    • If the reaction involved organometallics (e.g., Suzuki coupling), quench with appropriate aqueous scavengers (e.g., SiliaMetS®) before disposing into the halogenated waste container to prevent heavy metal precipitation in the waste drum [3].[1]

References

  • PubChem. 6-Bromo-1H-indazole Compound Summary (CID 17842471).[1] National Library of Medicine.[1] Available at: [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals: Glycol Ethers and Dermal Absorption.[1] Available at: [Link][1]

Sources

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